molecular formula C35H38N8O4 B612009 FIIN-2

FIIN-2

Cat. No.: B612009
M. Wt: 634.7 g/mol
InChI Key: DVBPRWJMHURKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FIIN-2 is an irreversible FGFR inhibitor with IC50 values of 3.09, 4.3, 27, and 45.3 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively. It has been shown to inhibit cell proliferation of transformed Ba/F3 cell lines and demonstrates antiproliferative activity in cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2.1 By inhibiting FGFR in a zebrafish developmental model, this compound caused mild to severe alterations in tail morphogenesis similar to the phenotypes reported following genetic knockdown of FGFR.>This compound is a potent, selective, irreversible and the next-generation covalent FGFR inhibitor. This compound is the first inhibitor that can potently inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2, which confer resistance to first-generation clinical FGFR inhibitors such as NVP-BGJ398 and AZD4547. This compound also binds in the DFG-out mode despite lacking a functional group necessary to occupy the pocket vacated upon the DFG-out flip.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[[3-(3,5-dimethoxyphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N8O4/c1-5-32(44)37-26-8-6-24(7-9-26)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-27-10-12-28(13-11-27)41-16-14-40(2)15-17-41/h5-13,18-21H,1,14-17,22-23H2,2-4H3,(H,37,44)(H,36,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBPRWJMHURKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=N3)CC5=CC=C(C=C5)NC(=O)C=C)C6=CC(=CC(=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FIIN-2: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-2 is a potent, irreversible, pan-fibroblast growth factor receptor (FGFR) inhibitor that has demonstrated significant promise in overcoming resistance to first-generation FGFR inhibitors.[1][2][3][4][5][6] Its unique covalent mechanism of action and ability to bind to the inactive "DFG-out" conformation of the kinase domain confer distinct advantages in targeting both wild-type and mutant FGFRs.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, kinase selectivity, and downstream cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this important class of inhibitors.

Core Mechanism of Action: Covalent Inhibition of FGFR

This compound acts as an irreversible inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[3][4][5] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue located in the P-loop of the kinase domain.[1][2] This covalent modification is mediated by the reactive acrylamide group present in the this compound molecule.[1]

A key feature of this compound's binding is its ability to engage the kinase in the "DFG-out" conformation.[1][2] In this inactive state of the kinase, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket that is exploited by this compound. This binding mode allows this compound to avoid steric hindrance from gatekeeper mutations, which are a common mechanism of resistance to many kinase inhibitors.[1][2]

The covalent and "DFG-out" binding characteristics of this compound contribute to its high potency and its ability to inhibit FGFRs that have developed resistance to other inhibitors.[1]

Kinase Selectivity and Potency

This compound exhibits potent inhibitory activity against all four members of the FGFR family. In addition to its primary targets, this compound has been shown to inhibit other kinases, albeit with lower potency.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (IC50)
Kinase TargetIC50 (nM)
FGFR13.1
FGFR24.3
FGFR327
FGFR445
EGFR204

Data sourced from multiple studies.[1][3][5][6]

Table 2: Cellular Antiproliferative Activity of this compound (EC50)
Cell LineTarget KinaseEC50 (nM)
Ba/F3-FGFR1FGFR1~1-93
Ba/F3-FGFR2FGFR2~1
Ba/F3-FGFR3FGFR3~1-93
Ba/F3-FGFR4FGFR4~1-93
Ba/F3-FGFR2 V564MMutant FGFR258

Data represents a range from multiple studies.[1][3]

Downstream Signaling Pathways

By inhibiting FGFR, this compound effectively blocks the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways.

Furthermore, recent studies have unveiled a novel aspect of this compound's mechanism of action involving the induction of autophagy.[2] This process is mediated through the direct covalent binding and activation of AMP-activated protein kinase α1 (AMPKα1) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[2]

Below is a diagram illustrating the signaling pathways modulated by this compound.

FIIN2_Signaling_Pathway cluster_downstream Downstream Effects FIIN2 This compound FGFR FGFR (1-4) FIIN2->FGFR Inhibits AMPK AMPKα1 FIIN2->AMPK Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Figure 1. Signaling pathways affected by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This assay is used to determine the in vitro potency of this compound against a panel of kinases.

  • Principle: A fluorescence resonance energy transfer (FRET)-based assay that measures the phosphorylation of a synthetic peptide substrate by the kinase.

  • Protocol Outline:

    • Prepare a reaction mixture containing the kinase, a FRET-labeled peptide substrate, and ATP in a suitable buffer.

    • Add serial dilutions of this compound to the reaction mixture.

    • Incubate the reaction at room temperature to allow for kinase-mediated phosphorylation.

    • Add a development reagent containing a site-specific protease that cleaves the non-phosphorylated peptide, disrupting FRET.

    • Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a microplate reader.

    • Calculate the ratio of the two emission signals to determine the extent of phosphorylation and, consequently, the inhibitory effect of this compound.

    • Plot the inhibition data against the this compound concentration to determine the IC50 value.

Kinase Selectivity Profiling (KinomeScan™)

This method is employed to assess the selectivity of this compound across a broad range of kinases.

  • Principle: A competition-based binding assay where a test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase.

  • Protocol Outline:

    • A DNA-tagged kinase is incubated with the immobilized ligand and this compound.

    • If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are expressed as the percentage of the control (DMSO) signal, with a lower percentage indicating stronger binding of this compound.

Cellular Proliferation Assay (Ba/F3 Cells)

This cell-based assay is used to evaluate the antiproliferative activity of this compound in a cellular context.

  • Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When engineered to express a constitutively active kinase like FGFR, they become IL-3 independent, and their proliferation is driven by the expressed kinase.

  • Protocol Outline:

    • Seed Ba/F3 cells engineered to express a specific FGFR construct (wild-type or mutant) in 96-well plates in IL-3-free medium.

    • Treat the cells with serial dilutions of this compound.

    • Incubate the cells for a defined period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.

    • Plot the cell viability data against the this compound concentration to determine the EC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to analyze the effect of this compound on the phosphorylation status of key proteins in the FGFR and autophagy signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (total and phosphorylated forms).

  • Protocol Outline:

    • Treat cells with this compound for a specified time.

    • Lyse the cells to extract proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of FGFR, ERK, AKT, AMPK, mTOR, LC3B, and p62.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Identification of Covalent Binding Site by Mass Spectrometry

This method is used to confirm the covalent binding of this compound and identify the specific amino acid residue it modifies.

  • Principle: The protein of interest is incubated with the covalent inhibitor, and the resulting protein-inhibitor adduct is analyzed by mass spectrometry to detect the mass shift corresponding to the inhibitor. Proteolytic digestion followed by tandem mass spectrometry (MS/MS) is then used to pinpoint the modified peptide and the specific modified residue.

  • Protocol Outline:

    • Incubate the purified kinase domain of FGFR with this compound.

    • Analyze the intact protein-inhibitor complex using electrospray ionization mass spectrometry (ESI-MS) to confirm covalent modification by observing the expected mass increase.

    • Digest the protein-inhibitor complex into smaller peptides using a protease such as trypsin.

    • Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (LC-MS/MS).

    • Identify the peptide that shows a mass shift corresponding to the adduction of this compound.

    • Fragment the modified peptide in the mass spectrometer and analyze the fragment ions to determine the exact amino acid residue that is covalently modified.

Mandatory Visualizations

This compound Covalent Binding Workflow

The following diagram illustrates the experimental workflow for confirming the covalent binding of this compound to its target kinase.

Covalent_Binding_Workflow start Start incubate Incubate Purified Kinase with this compound start->incubate intact_ms Intact Protein Mass Spectrometry incubate->intact_ms confirm_adduct Confirm Mass Shift (Covalent Adduct Formation) intact_ms->confirm_adduct digest Proteolytic Digestion (e.g., Trypsin) confirm_adduct->digest Yes lc_msms LC-MS/MS Analysis digest->lc_msms identify_peptide Identify Modified Peptide lc_msms->identify_peptide identify_residue Identify Covalently Modified Residue identify_peptide->identify_residue Yes end End identify_residue->end

Figure 2. Workflow for identifying the covalent binding site of this compound.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of the FGFR family. Its unique mechanism of action, involving covalent modification of a P-loop cysteine and binding to the inactive "DFG-out" kinase conformation, enables it to overcome common resistance mechanisms. The discovery of its ability to induce autophagy via AMPK activation opens new avenues for therapeutic strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on the next generation of targeted cancer therapies.

References

FIIN-2: A Technical Guide to its FGFR Inhibitor Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selectivity profile of FIIN-2, a next-generation irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. This compound has garnered significant interest for its ability to overcome resistance to first-generation FGFR inhibitors, particularly those arising from gatekeeper mutations. This guide details its biochemical potency, off-target activities, and the experimental methodologies used for these characterizations.

Executive Summary

This compound is a potent, ATP-competitive, irreversible inhibitor of all four FGFR family members (FGFR1-4)[1][2][3]. It forms a covalent bond with a conserved cysteine residue in the P-loop of the kinase domain[4]. Its development was driven by a structure-based drug design approach to effectively target both wild-type FGFRs and mutants that confer resistance to other clinical inhibitors[4][5]. While demonstrating potent pan-FGFR activity, this compound also exhibits a distinct selectivity profile with moderate activity against other kinases such as EGFR, SRC, and YES[6][7]. This profile makes it a critical tool for cancer research and a candidate for therapeutic development in FGFR-driven malignancies.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against a range of kinases to establish its potency and selectivity. The data is summarized in the tables below.

Table 1: Biochemical Potency against Wild-Type FGFR Family

This table details the half-maximal inhibitory concentration (IC50) of this compound against the four wild-type FGFR isoforms.

Kinase TargetIC50 (nM)
FGFR13.1
FGFR24.3
FGFR327
FGFR445
Data sourced from multiple consistent reports[1][2][3][4].
Table 2: Inhibitory Activity against FGFR Gatekeeper Mutants

This compound was specifically designed to overcome resistance conferred by gatekeeper mutations. This table shows its efficacy against common mutants.

Kinase TargetIC50 (nM)Fold change vs. WT
FGFR1 V561M89~29x
FGFR2 V564F276~64x
FGFR3 V555M97~3.6x
FGFR4 V550L255~5.7x
Data sourced from biochemical kinase assays[4][7].
Table 3: Off-Target Kinase Activity Profile

This table outlines the selectivity of this compound by presenting its activity against other notable kinases.

Off-Target KinaseIC50 (nM)Notes
EGFR204Moderately potent inhibition[2][4].
SRC330Moderate activity observed in kinase assays[7].
YES365Moderate activity, similar to SRC[7].
RET196Activity observed in cell-based proliferation assays[8].
AMPKα1N/AIdentified as a novel covalent target via chemoproteomics[6][9].
N/A: Specific IC50 not provided in the search results.

Experimental Protocols & Methodologies

The quantitative data presented above were generated using a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays (Z'-LYTE™)

The IC50 values for this compound against FGFRs and off-target kinases were often determined using established enzymatic assays, such as the Z'-LYTE™ platform[4].

Methodology:

  • Reaction Setup: Recombinant kinase domains (e.g., FGFR1, EGFR) are incubated in a kinase buffer solution.

  • Substrate Addition: A specific peptide substrate for the kinase is added to the reaction mixture.

  • Inhibitor Titration: this compound is added in a series of dilutions (e.g., 10-point, 3-fold serial dilutions) to different wells.

  • ATP Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: A development reagent containing a FRET-based peptide is added. This peptide is cleaved by proteases only if the kinase substrate has not been phosphorylated. Cleavage disrupts FRET, altering the emission ratio.

  • Data Analysis: The degree of phosphorylation is measured by reading the fluorescence emission. The results are converted to percent inhibition relative to DMSO controls, and IC50 values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).

KinomeScan™ Selectivity Profiling (ATP-Site Competition Binding Assay)

To broadly assess kinase selectivity, this compound was profiled against a large panel of kinases using the DiscoveRX KinomeScan™ platform[4].

Methodology:

  • Kinase Immobilization: Test kinases are fused to a proprietary DNA tag and immobilized on a solid support (e.g., beads).

  • Competition Assay: The immobilized kinases are incubated with this compound at a fixed concentration (e.g., 1.0 µM) along with an ATP-site directed ligand that is also linked to the solid support[4].

  • Equilibration & Wash: The mixture is allowed to reach equilibrium. Unbound compounds are washed away.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Selectivity Calculation: The results are reported as a percentage of the DMSO control. A lower score indicates stronger binding of the test compound (this compound) to the kinase, signifying inhibition. A selectivity score can be calculated based on the number of kinases bound below a certain threshold[4].

Cell-Based Proliferation Assays

The cellular potency (EC50) of this compound was evaluated using engineered Ba/F3 cells, a murine pro-B cell line that is dependent on specific cytokine signaling for survival and can be engineered to depend on the activity of a specific kinase[4][8].

Methodology:

  • Cell Culture: Ba/F3 cells engineered to express and be dependent on a specific kinase (e.g., FGFR1, FGFR2 V564M) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates at a specified density (e.g., 1,500 cells per well)[1].

  • Inhibitor Treatment: After allowing cells to attach (if applicable), they are treated with various concentrations of this compound for a prolonged period (e.g., 72 or 96 hours)[1][9].

  • Viability Assessment: Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® reagent[1]. This reagent lyses cells and provides a substrate for luciferase, generating a light signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • EC50 Calculation: Luminescence is measured with a luminometer. The data are normalized to untreated controls, and EC50 values are determined by plotting the dose-response curve in software like GraphPad Prism[1].

Visualizations: Pathways and Workflows

FGFR Signaling Pathway and this compound Inhibition

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR FGFR_Dimer FGFR Dimer (Activated) FGFR->FGFR_Dimer P1 Autophosphorylation FGFR_Dimer->P1 ATP FRS2 FRS2 P1->FRS2 GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN2 This compound FIIN2->P1 Inhibits Kinase Domain

Caption: FGFR signaling pathway activation and irreversible inhibition by this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Selectivity_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays compound Test Compound (this compound) kinome_scan Broad KinomeScan (>450 Kinases) compound->kinome_scan Initial Broad Screen enzymatic_assay Enzymatic Assays (e.g., Z'-LYTE) compound->enzymatic_assay Potency (IC50) baf3_assay Ba/F3 Proliferation Assays (WT & Mutant Kinases) compound->baf3_assay Cellular Potency (EC50) cancer_cell_lines Cancer Cell Line Screens (e.g., NCI-H1581) compound->cancer_cell_lines Phenotypic Effect result Comprehensive Selectivity Profile kinome_scan->result Identifies off-targets enzymatic_assay->result Quantifies on- and off-target potency baf3_assay->result Confirms cellular activity against target cancer_cell_lines->result

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

References

The Irreversible Engagement: A Technical Guide to the Covalent Binding of FIIN-2 to FGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the covalent inhibitor FIIN-2 and its interaction with Fibroblast Growth Factor Receptors (FGFRs). This compound is a next-generation, irreversible inhibitor designed to overcome resistance to first-generation FGFR kinase inhibitors. This document details the mechanism of action, inhibitory potency, and selectivity of this compound, and provides comprehensive experimental protocols for its characterization.

Introduction to this compound and Covalent Inhibition of FGFR

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention.[2] this compound is a potent, pan-FGFR inhibitor that distinguishes itself through its covalent binding mechanism.[3][4] Unlike reversible inhibitors, this compound forms a stable, irreversible bond with a specific cysteine residue within the ATP-binding pocket of FGFR, leading to sustained inhibition of kinase activity. This covalent modification is particularly effective against drug-resistant mutations, such as the gatekeeper mutations that confer resistance to many first-generation FGFR inhibitors.[5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound against FGFR Isoforms

FGFR IsoformIC50 (nM)Assay Type
FGFR13.1Z'-LYTE
FGFR24.3Z'-LYTE
FGFR327Z'-LYTE
FGFR445Z'-LYTE

Data compiled from multiple sources.[3][6]

Table 2: Cellular Potency of this compound in FGFR-Dependent Ba/F3 Cells

Cell LineEC50 (nM)
Ba/F3-FGFR1Single-digit nM range
Ba/F3-FGFR2~1
Ba/F3-FGFR3Double-digit nM range
Ba/F3-FGFR4Double-digit nM range
Ba/F3-FGFR2 V564M (Gatekeeper Mutant)58

Data compiled from multiple sources.[6][7]

Table 3: Selectivity Profile of this compound against Other Kinases

KinaseIC50 (nM)
EGFR204
SRC330
YES365

Data compiled from multiple sources.[7][8]

Mechanism of Covalent Binding and Downstream Signaling

This compound's mechanism of action involves a targeted covalent attack on a non-catalytic cysteine residue located in the P-loop of the FGFR kinase domain.[6][9] This is achieved through a Michael addition reaction initiated by the acrylamide "warhead" of this compound.

Mechanism of this compound Covalent Binding to FGFR FGFR_inactive FGFR Kinase Domain (Inactive State) Reversible_Complex Reversible this compound:FGFR Complex FGFR_inactive->Reversible_Complex Non-covalent Binding FIIN2 This compound FIIN2->Reversible_Complex Covalent_Adduct Irreversible Covalent Adduct (FGFR Inactivated) Reversible_Complex->Covalent_Adduct Michael Addition Reaction Cys P-loop Cysteine Thiol (-SH) Cys->Reversible_Complex Acrylamide This compound Acrylamide Warhead Acrylamide->Reversible_Complex FGFR Downstream Signaling and Inhibition by this compound FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds and Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates FIIN2 This compound FIIN2->FGFR Covalently Binds and Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Recruits RAS RAS GRB2_SOS->RAS Activates RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation Experimental Workflow for Covalent Inhibitor Characterization Biochem_Assay Biochemical Kinase Assay (e.g., Z'-LYTE) Determine IC50 Selectivity Kinase Selectivity Profiling (e.g., KinomeScan) Biochem_Assay->Selectivity Cell_Prolif Cell-Based Proliferation Assay (e.g., Ba/F3 with CellTiter-Glo) Determine EC50 Biochem_Assay->Cell_Prolif Target_Engagement Cellular Target Engagement (Immunoblot for p-FGFR, p-FRS2) Cell_Prolif->Target_Engagement In_Vivo In Vivo Efficacy & Toxicity (e.g., Zebrafish Model) Cell_Prolif->In_Vivo Covalent_Binding Confirmation of Covalent Binding (Mass Spectrometry) Target_Engagement->Covalent_Binding Structural_Studies Structural Analysis (X-ray Crystallography) Covalent_Binding->Structural_Studies

References

The Structure-Activity Relationship of FIIN-2: A Covalent Inhibitor of Fibroblast Growth Factor Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-2 is a potent and irreversible pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Its unique covalent mechanism of action allows it to overcome common resistance mechanisms to traditional ATP-competitive inhibitors, making it a valuable tool for cancer research and a promising scaffold for the development of next-generation targeted therapies. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, kinase selectivity, and the structural features that govern its potent inhibitory activity. Furthermore, this document outlines detailed protocols for key experiments used to characterize this compound and its analogs, presents quantitative data in a structured format, and provides visual representations of relevant signaling pathways and experimental workflows.

Core Concepts of this compound Structure-Activity Relationship

Chemical Structure and Mechanism of Covalent Inhibition

This compound was developed through a structure-based drug design approach. It possesses a pyrimido[4,5-d]pyrimidinone core and is distinguished by a 4-acrylamidebenzyl group. This acrylamide moiety acts as a Michael acceptor, forming a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain. This irreversible binding locks the kinase in an inactive state. The crystal structure of the FGFR4 kinase domain in complex with this compound has revealed that it binds to the kinase in a "DFG-out" conformation, a feature that allows it to avoid steric hindrance from gatekeeper mutations that confer resistance to other FGFR inhibitors.[3]

Kinase Selectivity and Off-Target Effects

This compound is a pan-FGFR inhibitor, demonstrating potent activity against all four members of the FGFR family. In addition to its on-target activity, this compound has been shown to inhibit other kinases, including the Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src (SRC), and Tyrosine-protein kinase Yes (YES).[2][3] More recently, integrative multi-omics approaches have identified AMP-activated protein kinase α1 (AMPKα1) as a novel off-target of this compound.[3][4] this compound covalently modifies Cys185 of AMPKα1, leading to its activation and the subsequent induction of autophagy.[3][4] This finding highlights the importance of comprehensive profiling to understand the full spectrum of a covalent inhibitor's biological activity.

Analogs and SAR Insights

The development of this compound and its analogs has provided valuable insights into its SAR.

  • FIIN-1: A precursor to this compound, FIIN-1 features a 3-acrylamidebenzyl group. While also a covalent inhibitor, the alteration in the position of the acrylamide group in this compound (to the 4-position) modified its selectivity profile.

  • FIIN-3: This analog also has a 4-acrylamidebenzyl group but possesses a different core scaffold compared to this compound. FIIN-3 exhibits potent inhibition of both FGFR and EGFR.

  • FRIN-2 and FRIN-3: These are the non-covalent counterparts of this compound and FIIN-3, respectively, where the reactive acrylamide is replaced with a non-reactive propionamide. The significantly reduced potency of these reversible inhibitors underscores the critical contribution of the covalent bond to the high potency of this compound and FIIN-3.

The comparative analysis of these analogs demonstrates that both the core structure and the positioning of the reactive acrylamide group are crucial determinants of potency and selectivity.

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound and its analogs against various kinases and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundFGFR1FGFR2FGFR3FGFR4EGFR
This compound 3.14.32745204
FIIN-3 1321313543

Table 2: Cellular Proliferative Activity (EC50, nM) in Ba/F3 Cells

CompoundFGFR1FGFR2FGFR3FGFR4FGFR2 (V564M)
This compound 1-93~11-931-9358
FIIN-3 1-41~11-411-4164

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Z'-LYTE™ Kinase Assay

This biochemical assay is used to determine the in vitro inhibitory activity of compounds against purified kinases.

  • Principle: The assay employs a FRET-based, coupled-enzyme format that measures the differential sensitivity of phosphorylated and non-phosphorylated peptide substrates to proteolytic cleavage.[5][6]

  • Protocol:

    • Prepare a kinase reaction mixture containing the specific FGFR enzyme, a FRET-labeled peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

    • Add serial dilutions of the test compound (e.g., this compound) to the kinase reaction mixture in a 384-well plate.

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

    • Add a development reagent containing a site-specific protease that cleaves the non-phosphorylated peptide, disrupting FRET.

    • Incubate for 1 hour at room temperature.

    • Measure the fluorescence emission at two wavelengths (e.g., coumarin at 445 nm and fluorescein at 520 nm) using a fluorescence plate reader.

    • Calculate the emission ratio and determine the percent inhibition relative to a DMSO control. IC₅₀ values are calculated by fitting the data to a dose-response curve.

LanthaScreen® Eu Kinase Binding Assay

This assay is used to measure the binding affinity of inhibitors to kinases.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[1][3][7][8]

  • Protocol:

    • Prepare a mixture of the kinase (e.g., FGFR2) and a europium-labeled anti-tag antibody in kinase buffer.

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase/antibody mixture to the wells.

    • Add a fluorescently labeled tracer (Alexa Fluor™ 647-labeled ATP-competitive inhibitor).

    • Incubate the plate for 1 hour at room temperature.

    • Measure the TR-FRET signal using a plate reader with appropriate filters for europium donor and Alexa Fluor™ 647 acceptor.

    • The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. IC₅₀ values are determined from the dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to determine the effect of inhibitors on the proliferation of cancer cell lines.

  • Principle: This is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[9][10][11]

  • Protocol:

    • Seed cells (e.g., FGFR-dependent cancer cell lines) in a 96-well opaque-walled plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the number of viable cells. EC₅₀ values are calculated from the dose-response curve.

Activity-Based Protein Profiling (ABPP) for Target Identification

This chemoproteomic approach is used to identify the cellular targets of covalent inhibitors.[4][12]

  • Principle: A chemical probe derived from the inhibitor (e.g., a this compound probe with a clickable tag) is used to covalently label its protein targets in a complex proteome. The labeled proteins are then enriched and identified by mass spectrometry.

  • Protocol:

    • Synthesize a chemical probe of this compound containing a reporter tag (e.g., an alkyne group for click chemistry).

    • Treat cells (e.g., hepatocellular carcinoma cells) with either DMSO (control) or the this compound probe. For competitive profiling, pre-treat cells with this compound before adding the probe.

    • Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the alkyne-modified probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Elute the enriched proteins and digest them with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.

Western Blotting for FGFR Signaling Pathway Analysis

This technique is used to assess the effect of inhibitors on the phosphorylation status of key proteins in a signaling pathway.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the protein of interest and its phosphorylated form.

  • Protocol:

    • Treat cells with the inhibitor (e.g., this compound) for a specified time, followed by stimulation with a growth factor (e.g., FGF) if necessary.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of FGFR, and downstream signaling proteins like AKT and MAPK.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FIIN2 This compound FIIN2->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the FGFR signaling pathway.

AMPK_Activation_Pathway FIIN2 This compound AMPK AMPKα1 FIIN2->AMPK Activates (Cys185) mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: this compound activates AMPKα1, leading to autophagy.

ABPP_Workflow cluster_cell Cellular Treatment cluster_lysis Lysis & Biotinylation cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis Cells Cells Probe This compound Probe (with alkyne tag) Cells->Probe Incubate LabeledProteome Labeled Proteome Probe->LabeledProteome Lysate Cell Lysate LabeledProteome->Lysate Click Click Chemistry (Biotin-Azide) Lysate->Click BiotinylatedProteome Biotinylated Proteome Click->BiotinylatedProteome Beads Streptavidin Beads BiotinylatedProteome->Beads Bind Enrichment Enrichment Beads->Enrichment Digestion On-bead Digestion (Trypsin) Enrichment->Digestion Peptides Peptides Digestion->Peptides LCMS LC-MS/MS Peptides->LCMS Identification Target Protein Identification LCMS->Identification

Caption: Workflow for Activity-Based Protein Profiling.

Conclusion

This compound represents a significant advancement in the development of FGFR inhibitors. Its covalent mechanism of action provides high potency and the ability to overcome resistance, while its off-target activities, particularly the activation of AMPKα1, reveal complex biological effects that warrant further investigation. The structure-activity relationships derived from this compound and its analogs offer a clear roadmap for the design of more selective and potent covalent inhibitors. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor discovery and development, facilitating further exploration of covalent inhibitors as therapeutic agents.

References

FIIN-2: A Comprehensive Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-2 is a potent, irreversible, pan-fibroblast growth factor receptor (FGFR) inhibitor that covalently targets a conserved cysteine residue in the P-loop of FGFRs 1, 2, 3, and 4.[1] Its mechanism of action extends beyond FGFR inhibition, demonstrating a complex interplay with other signaling networks. This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: FGFR Inhibition

This compound exerts its primary anti-tumor effects by irreversibly binding to and inhibiting the kinase activity of all four FGFR family members. This covalent interaction effectively blocks the ATP-binding pocket, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.

Quantitative Inhibition Profile

The inhibitory potency of this compound against the wild-type FGFR family and key off-targets has been determined through various biochemical and cellular assays.

TargetAssay TypeIC50 / EC50 (nM)Reference
FGFR1Biochemical (Z'-lyte)3.1[1]
FGFR2Biochemical (Z'-lyte)4.3[1]
FGFR3Biochemical (Z'-lyte)27[1]
FGFR4Biochemical (Z'-lyte)45[1]
FGFR1 (V561M Gatekeeper Mutant)Biochemical (Z'-lyte)89
FGFR2 (V564M Gatekeeper Mutant)Cellular (Ba/F3 proliferation)58[2]
EGFRBiochemical (Z'-lyte)204[1][2]
SRCKinase AssayPotent Inhibition (Qualitative)[3]
YESKinase AssayPotent Inhibition (Qualitative)[3]

Canonical FGFR Downstream Signaling Pathways Modulated by this compound

The inhibition of FGFR by this compound leads to the downregulation of several critical signaling pathways involved in cell proliferation, survival, and differentiation.

RAS/RAF/MEK/MAPK Pathway

The MAPK pathway is a central regulator of cell proliferation. This compound effectively suppresses this pathway by inhibiting FGFR-mediated activation of FRS2, which in turn prevents the recruitment of the GRB2-SOS complex and subsequent activation of RAS and ERK.

MAPK_Pathway FIIN2 This compound FGFR FGFR FIIN2->FGFR FRS2 FRS2 FGFR->FRS2 pY GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p Proliferation Cell Proliferation ERK->Proliferation PI3K_AKT_Pathway FIIN2 This compound FGFR FGFR FIIN2->FGFR FRS2 FRS2 FGFR->FRS2 pY GRB2_GAB1 GRB2/GAB1 FRS2->GRB2_GAB1 PI3K PI3K GRB2_GAB1->PI3K AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Survival Cell Survival mTOR->Survival PLCG_Pathway FIIN2 This compound FGFR FGFR (pY766) FIIN2->FGFR PLCG PLCγ FGFR->PLCG pY PIP2 PIP2 PLCG->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC STAT_Pathway FIIN2 This compound FGFR FGFR FIIN2->FGFR JAK JAK FGFR->JAK STAT STAT3/5 JAK->STAT pY STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription AMPK_Pathway FIIN2 This compound AMPK AMPKα1 FIIN2->AMPK Cys185 Activation mTOR mTOR AMPK->mTOR p Autophagy Autophagy mTOR->Autophagy

References

FIIN-2: A Technical Guide on its Effects on the MAPK and AKT Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FIIN-2 is a potent, irreversible, covalent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor that has demonstrated significant anti-proliferative activity in various cancer models, including those resistant to first-generation FGFR inhibitors.[1][2] Its primary mechanism involves the inhibition of FGFR tyrosine kinases, which are critical nodes in signaling cascades that drive tumor growth and survival.[3][4] Aberrant FGFR signaling is a key oncogenic driver in numerous malignancies, leading to the activation of downstream pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3][5][6] This guide provides an in-depth technical overview of this compound, focusing on its specific effects on the MAPK and AKT signaling cascades, its quantitative inhibitory profile, detailed experimental protocols for its evaluation, and a visual representation of its molecular interactions.

Mechanism of Action: On-Target and Off-Target Effects

This compound exerts its primary therapeutic effect by targeting the ATP-binding pocket of FGFRs. As a covalent inhibitor, it forms an irreversible bond with a conserved cysteine residue within the P-loop of the kinase domain (Cys477 in FGFR4), locking the kinase in an inactive "DFG-out" conformation.[3][7] This covalent binding is crucial for its ability to overcome resistance conferred by "gatekeeper" mutations (e.g., V561M in FGFR1, V564M in FGFR2) that sterically hinder the binding of reversible inhibitors.[1][4]

By inhibiting FGFR autophosphorylation, this compound effectively blocks the recruitment and phosphorylation of immediate downstream adaptors like FRS2 (FGFR Substrate 2).[1][8] This upstream blockade prevents the subsequent activation of the two major downstream signaling axes:

  • MAPK Pathway: Inhibition of FRS2 phosphorylation prevents the recruitment of the Grb2/SOS complex, thereby blocking RAS activation and the subsequent phosphorylation cascade of RAF, MEK, and ERK1/2.[9] The result is a dose-dependent reduction in ERK1/2 phosphorylation.[1]

  • AKT Pathway: The PI3K/AKT pathway is also a critical effector of FGFR signaling. This compound-mediated inhibition of FGFR leads to a corresponding decrease in the phosphorylation and activation of AKT.[1][3]

Beyond its primary targets, this compound exhibits a degree of polypharmacology. It has been shown to moderately inhibit the Epidermal Growth Factor Receptor (EGFR) and SRC family kinases.[3][10] More recently, integrative multi-omics approaches have identified AMP-activated protein kinase α1 (AMPKα1) as a novel, direct off-target of this compound.[3] this compound covalently binds to Cys185 of AMPKα1, leading to its activation.[3] This activation of AMPK can, in turn, inhibit the mTOR pathway, which is a key downstream component of the PI3K/AKT signaling cascade, potentially contributing to the anti-tumor effects of this compound.[3]

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and cellular potencies (EC₅₀).

Table 1: Biochemical Inhibitory Activity of this compound against Target Kinases

Target Kinase IC₅₀ (nM) Assay Type Reference
FGFR1 3.1 Cell-free [11][12]
FGFR2 4.3 Cell-free [11][12]
FGFR3 27 Cell-free [11][12]
FGFR4 45 Cell-free [11][12]
FGFR1 (V561M Gatekeeper Mutant) 89 Biochemical [1]

| EGFR | 204 | Z'-Lyte Assay |[13] |

Table 2: Cellular Anti-proliferative Activity (EC₅₀) of this compound

Cell Line Cellular Context EC₅₀ (nM) Reference
Ba/F3 (FGFR1-dependent) Wild-Type 1 [14]
Ba/F3 (FGFR2-dependent) Wild-Type ~1 [1]
Ba/F3 (FGFR2 V564F Gatekeeper Mutant) Mutant 58 [14]
Ba/F3 (EGFR vIII) EGFR-dependent 506 [1]

| RT112 (Bladder Cancer) | FGFR3/TACC3 Fusion | Potent Inhibition |[1] |

Table 3: Effect of this compound on Downstream Signaling Phosphorylation

Cell Line Target Protein This compound Concentration Observed Effect Reference
Tel/FGFR2 V564M Ba/F3 p-FGFR2 300 nM Complete Inhibition [1]
Tel/FGFR2 V564M Ba/F3 p-FRS2 300 nM Complete Inhibition [1]
Tel/FGFR2 V564M Ba/F3 p-AKT 300 nM Complete Inhibition [1]
Tel/FGFR2 V564M Ba/F3 p-ERK1/2 300 nM Complete Inhibition [1]
Hep3B & Huh7 (HCC) p-MAPK Concentration-dependent Inhibition [3]

| Hep3B & Huh7 (HCC) | p-AKT | Concentration-dependent | Inhibition |[3] |

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the molecular interactions and experimental logic central to understanding this compound's effects.

FIIN2_MAPK_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds & Dimerizes Grb2_SOS Grb2/SOS FRS2->Grb2_SOS Recruits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates AKT->Proliferation FIIN2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FIIN2 This compound FGFR FGFR FIIN2->FGFR Covalent Inhibition FRS2 p-FRS2 FGFR->FRS2 MAPK_Pathway MAPK Cascade (p-ERK) FRS2->MAPK_Pathway AKT_Pathway PI3K/AKT Cascade (p-AKT) FRS2->AKT_Pathway Proliferation Proliferation & Survival Blocked MAPK_Pathway->Proliferation AKT_Pathway->Proliferation FIIN2_Off_Target_Workflow cluster_targets Direct Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes FIIN2 This compound FGFRs FGFR1-4 FIIN2->FGFRs AMPK AMPKα1 FIIN2->AMPK Covalently Activates EGFR_SRC EGFR, SRC FIIN2->EGFR_SRC MAPK_AKT MAPK & AKT Pathways FGFRs->MAPK_AKT mTOR mTOR Signaling AMPK->mTOR Autophagy Autophagy AMPK->Autophagy EGFR_SRC->MAPK_AKT Proliferation Inhibited Proliferation MAPK_AKT->Proliferation mTOR->Proliferation Induced_Autophagy Induced Autophagy Autophagy->Induced_Autophagy

References

FIIN-2 in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FIIN-2, a next-generation irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for its application in cancer cell line studies. This document details its mechanism of action, inhibitory activity, and the experimental protocols necessary for its evaluation.

Core Concepts and Mechanism of Action

This compound is a potent, pan-FGFR inhibitor that has demonstrated significant efficacy against both wild-type and drug-resistant FGFR mutations in various cancer cell lines.[1][2] Developed through structure-based drug design, this compound distinguishes itself from first-generation FGFR inhibitors by its ability to overcome resistance conferred by gatekeeper mutations in the ATP-binding pocket of the kinase domain.[1][3]

The primary mechanism of action for this compound involves the formation of a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain.[4][5] This irreversible binding locks the kinase in an inactive "DFG-out" conformation, effectively halting downstream signaling.[4] Beyond its primary targets, this compound has been shown to moderately inhibit the Epidermal Growth Factor Receptor (EGFR) and has identified off-target effects on kinases such as SRC and YES.[1][4] A notable non-FGFR target is the AMP-activated protein kinase α1 (AMPKα1), where this compound binding at Cys185 can induce autophagy in cancer cells.[4]

Signaling Pathways Modulated by this compound

This compound primarily targets the FGFR signaling cascade, which plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways. By irreversibly inhibiting FGFRs, this compound effectively blocks these downstream signals, leading to anti-proliferative and pro-apoptotic effects in FGFR-dependent cancer cells.

Furthermore, the off-target activity of this compound on AMPKα1 introduces an additional layer of complexity to its mechanism of action. Activation of the AMPK pathway can lead to the inhibition of mTOR, a key regulator of cell growth and proliferation, and the induction of autophagy.[4] This dual effect on both a primary oncogenic driver pathway and a critical metabolic signaling node highlights the multifaceted impact of this compound on cancer cell biology.

FIIN_2_Signaling_Pathways This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS_MAPK_Pathway RAS-MAPK Pathway FGFR->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway FGFR->PI3K_AKT_Pathway EGFR EGFR EGFR->RAS_MAPK_Pathway EGFR->PI3K_AKT_Pathway Proliferation_Survival Proliferation & Survival RAS_MAPK_Pathway->Proliferation_Survival mTOR mTOR PI3K_AKT_Pathway->mTOR PI3K_AKT_Pathway->Proliferation_Survival AMPK_Pathway AMPK Pathway AMPK_Pathway->mTOR Autophagy Autophagy AMPK_Pathway->Autophagy mTOR->Proliferation_Survival FIIN_2 This compound FIIN_2->FGFR Inhibits FIIN_2->EGFR Inhibits (moderately) FIIN_2->AMPK_Pathway Activates

Caption: this compound inhibits FGFR and EGFR signaling while activating the AMPK pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound across various FGFR isoforms and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Assay TypeReference
FGFR13.1Z'-lyte[1]
FGFR24.3Z'-lyte[1]
FGFR327Z'-lyte[1]
FGFR445Z'-lyte[1]
FGFR1 V561M89Z'-lyte[1]
EGFR204Z'-lyte[1]
Table 2: Anti-proliferative Activity of this compound in FGFR-Dependent Cell Lines
Cell LineCancer TypeFGFR StatusEC50 (nM)Reference
Ba/F3-FGFR1Murine pre-B cellWild-type93[2]
Ba/F3-FGFR2Murine pre-B cellWild-type1[1]
Ba/F3-FGFR3Murine pre-B cellWild-type10[1]
Ba/F3-FGFR4Murine pre-B cellWild-type10[1]
Ba/F3-FGFR2 V564MMurine pre-B cellGatekeeper Mutant58[1]
H2077Lung CancerFGFR1 Amplification-[1]
H1581Lung CancerFGFR1 Amplification-[1]
RT112Bladder CancerFGFR3/TACC3 FusionPotent Inhibition[1]
A2780Ovarian CarcinomaFGFR4 DependentPotent Inhibition[1]
4T1Breast Cancerpan-FGFR DependentPotent Inhibition[1]
LNCaPProstate CancerFGFR Signaling~3 µM (growth inhibition)[6]
VCaPProstate CancerFGFR Signaling<3 µM (growth inhibition)[6]
CWR-R1Prostate CancerFGFR Signaling~3 µM (growth inhibition)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound in cancer cell lines.

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This protocol outlines the steps for determining cell viability by quantifying ATP, an indicator of metabolically active cells.

CellTiter_Glo_Workflow CellTiter-Glo® Assay Workflow Start Start Seed_Cells Seed cells in opaque-walled 96- or 384-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_FIIN2 Add this compound at various concentrations Incubate_24h->Add_FIIN2 Incubate_72h Incubate for 72 hours (37°C, 5% CO2) Add_FIIN2->Incubate_72h Equilibrate Equilibrate plate to room temperature (approx. 30 min) Incubate_72h->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Mix Mix on an orbital shaker (2 min) Add_Reagent->Mix Incubate_10min Incubate at room temperature (10 min) Mix->Incubate_10min Read_Luminescence Record luminescence Incubate_10min->Read_Luminescence End End Read_Luminescence->End Resistance_Generation_Workflow Generation of Resistant Cell Lines Start Start Culture_Parental Culture parental cells in logarithmic growth phase Start->Culture_Parental Initial_Exposure Expose cells to a low concentration of this compound (e.g., IC20) Culture_Parental->Initial_Exposure Monitor_Growth Monitor cell growth and viability Initial_Exposure->Monitor_Growth Increase_Concentration Gradually increase this compound concentration as cells recover and proliferate Monitor_Growth->Increase_Concentration Repeat_Cycle Repeat the cycle of exposure and recovery Increase_Concentration->Repeat_Cycle Verify_Resistance Verify resistance by determining the IC50 of the resistant population Increase_Concentration->Verify_Resistance Once desired resistance is achieved Repeat_Cycle->Monitor_Growth Clonal_Selection Perform single-cell cloning to isolate resistant clones (optional) Verify_Resistance->Clonal_Selection End End Clonal_Selection->End

References

FIIN-2: A Covalent Inhibitor for Overcoming FGFR Resistance Mutations - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FIIN-2, a next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It is designed to be a comprehensive resource for researchers studying FGFR signaling, particularly in the context of acquired resistance to cancer therapies. This document details the mechanism of action of this compound, its efficacy against clinically relevant resistance mutations, and provides detailed protocols for key experimental assays.

Introduction to FGFR and Acquired Resistance

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Genetic aberrations such as mutations, amplifications, and translocations in FGFR genes can lead to constitutive activation of the pathway, driving the growth of various cancers.[1] Consequently, FGFR inhibitors have emerged as promising targeted therapies.

However, the long-term efficacy of first-generation, reversible FGFR inhibitors is often limited by the emergence of acquired resistance.[3] A common mechanism of resistance is the development of secondary mutations in the FGFR kinase domain, particularly "gatekeeper" mutations.[3][4] These mutations are located in the ATP-binding pocket and sterically hinder the binding of conventional inhibitors, rendering them ineffective.

This compound: A Covalent Pan-FGFR Inhibitor

This compound is a potent and irreversible pan-FGFR inhibitor designed to overcome the challenge of acquired resistance.[5][6] Developed through structure-based drug design, this compound covalently modifies a conserved cysteine residue within the ATP-binding pocket of FGFRs.[3] This irreversible binding mode allows this compound to maintain potent inhibition against FGFR kinases harboring gatekeeper mutations that confer resistance to reversible inhibitors.[3][7]

Mechanism of Action

This compound's mechanism of action is characterized by its covalent interaction with the target kinase. The acrylamide warhead of this compound forms a covalent bond with a specific cysteine residue located in the P-loop of the FGFR kinase domain.[7] This irreversible binding locks the kinase in an inactive state. A notable feature of this compound is its ability to bind to the "DFG-out" conformation of the kinase, an inactive state that is not typically targeted by many kinase inhibitors.[3][7] This distinct binding mode contributes to its ability to inhibit gatekeeper mutant kinases.

FIIN2_Mechanism cluster_ATP_Pocket FGFR ATP-Binding Pocket ATP ATP FGFR_Kinase FGFR Kinase Domain ATP->FGFR_Kinase Competes for binding Inactive_Complex Irreversible Covalent Complex (Inactive Kinase) FGFR_Kinase->Inactive_Complex Forms covalent bond with Cysteine Cysteine_Residue Conserved Cysteine (P-loop) FIIN2 This compound (Covalent Inhibitor) FIIN2->FGFR_Kinase Binds to ATP pocket Resistance_Mutation Gatekeeper Resistance Mutation Resistance_Mutation->FGFR_Kinase Reversible_Inhibitor Reversible Inhibitor Binding_Blocked Binding Blocked Reversible_Inhibitor->Binding_Blocked Binding_Blocked->Resistance_Mutation

Mechanism of this compound Covalent Inhibition.

Quantitative Data: Potency of this compound

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against wild-type FGFRs and clinically relevant mutants.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This compound exhibits low nanomolar IC50 values against the FGFR family.

Target KinaseThis compound IC50 (nM)Reference
FGFR13.1[6]
FGFR24.3[6]
FGFR327[6]
FGFR445[6]
EGFR204[7]
Cellular Potency (EC50)

The half-maximal effective concentration (EC50) reflects the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Cellular potency was assessed using Ba/F3 cells engineered to be dependent on specific FGFR kinase activity for proliferation.

Cell Line (Expressing)This compound EC50 (nM)Reference
Ba/F3 (FGFR1)single-digit nM range[7]
Ba/F3 (FGFR2)~1[7]
Ba/F3 (FGFR3)single- to double-digit nM range[7]
Ba/F3 (FGFR4)single- to double-digit nM range[7]
Ba/F3 (FGFR2 V564M Gatekeeper Mutant)58[7]

FGFR Signaling Pathway

This compound exerts its effect by inhibiting the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of multiple downstream pathways that drive cell proliferation and survival, including the RAS-MAPK and PI3K-AKT pathways.[1][2]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding P-FGFR p-FGFR (Dimerized & Activated) FGFR->P-FGFR Dimerization & Autophosphorylation FRS2 FRS2 P-FGFR->FRS2 Phosphorylation PLCG PLCγ P-FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FIIN2 This compound FIIN2->P-FGFR Inhibition

Simplified FGFR Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This assay biochemically quantifies the inhibitory effect of a compound on the kinase activity of a purified enzyme.

Materials:

  • Recombinant FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain.

  • Z'-LYTE™ Kinase Assay Kit (or similar, such as ADP-Glo™).

  • Peptide substrate specific for the FGFR kinase.

  • ATP.

  • This compound, serially diluted in DMSO.

  • Assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 384-well assay plates.

  • Plate reader capable of fluorescence or luminescence detection.

Procedure:

  • Prepare a 3X solution of the test compound (this compound) in the assay buffer.

  • Prepare a 3X solution of the FGFR kinase and the peptide substrate in the assay buffer.

  • Prepare a 3X solution of ATP in the assay buffer.

  • In a 384-well plate, add 5 µL of the compound solution to each well.

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and develop the signal according to the kinase assay kit manufacturer's instructions (e.g., by adding a development reagent that detects the phosphorylated substrate).

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Ba/F3 Cell Proliferation Assay

This cell-based assay determines the effect of a compound on the proliferation of cells that are dependent on FGFR signaling for survival.

Materials:

  • Ba/F3 cells stably transfected to express the wild-type or mutant FGFR of interest.

  • Growth medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin).

  • Assay medium (growth medium without IL-3).

  • This compound, serially diluted in DMSO.

  • 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Luminometer.

Procedure:

  • Culture the Ba/F3-FGFR cells in growth medium containing IL-3.

  • Harvest the cells and wash them twice with assay medium to remove any residual IL-3.

  • Resuspend the cells in assay medium at a density of approximately 30,000 cells per 150 µL.

  • Plate 150 µL of the cell suspension into each well of a 96-well plate.

  • Add the serially diluted this compound to the wells (typically in a volume of 1-2 µL). Include DMSO-only controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of proliferation for each this compound concentration and determine the EC50 value.

Cellular FGFR Phosphorylation Assay (Western Blot)

This assay is used to confirm that the inhibitor blocks the autophosphorylation of FGFR in a cellular context.

Materials:

  • Cancer cell line with known FGFR activation (e.g., SNU-16 for FGFR2 amplification).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • This compound.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, and an antibody for a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • If the cell line requires ligand stimulation, add FGF ligand for a short period (e.g., 15 minutes) before harvesting.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-FGFR and loading control antibodies to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel FGFR inhibitor like this compound.

Experimental_Workflow Start Hypothesis: Compound X inhibits FGFR resistance mutants Biochem_Assay In Vitro Kinase Assay (e.g., Z'-LYTE™) Determine IC50 vs. WT & Mutant FGFR Start->Biochem_Assay Cell_Prolif_Assay Ba/F3 Proliferation Assay Determine EC50 vs. cells dependent on WT & Mutant FGFR Biochem_Assay->Cell_Prolif_Assay Cell_Phos_Assay Cellular Phosphorylation Assay (Western Blot) Confirm target engagement in cells Cell_Prolif_Assay->Cell_Phos_Assay Kinome_Scan Kinome-wide Selectivity Profiling Assess off-target effects Cell_Phos_Assay->Kinome_Scan Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Kinome_Scan->Data_Analysis Conclusion Conclusion: Compound X is a potent and selective inhibitor of FGFR resistance mutants Data_Analysis->Conclusion

General Experimental Workflow for Characterizing an FGFR Inhibitor.

Conclusion

This compound represents a significant advancement in the development of therapies targeting FGFR-driven cancers. Its covalent mechanism of action allows for potent and sustained inhibition of both wild-type and drug-resistant mutant FGFR kinases. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize and study this compound in their investigations of FGFR biology and the mechanisms of therapeutic resistance. The methodologies and data presented herein serve as a valuable resource for the continued development of next-generation kinase inhibitors.

References

FIIN-2: A Technical Guide to a Covalent Chemical Probe for Fibroblast Growth Factor Receptors (FGFR)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGF/FGFR signaling pathway through gene amplification, activating mutations, or chromosomal translocations is a key oncogenic driver in a variety of human cancers.[2][3] This has established the FGFRs as critical therapeutic targets. FIIN-2 is a next-generation, irreversible inhibitor designed as a potent and selective chemical probe to investigate FGFR signaling and to overcome common mechanisms of clinical resistance.[4][5]

Developed through structure-based drug design, this compound distinguishes itself as a covalent inhibitor that can potently suppress the activity of both wild-type (WT) FGFRs and clinically relevant mutants that are resistant to first-generation, reversible inhibitors.[4][5] This guide provides an in-depth technical overview of this compound, its mechanism of action, biochemical and cellular profiles, and detailed experimental protocols for its application in research settings.

Mechanism of Action: Covalent Inhibition

This compound is an ATP-competitive inhibitor that covalently modifies a specific cysteine residue located in the P-loop of the FGFR kinase domain.[4][6] This irreversible binding is achieved through a reactive acrylamide group on the this compound molecule.[3][4]

Key features of its mechanism include:

  • Irreversible Binding: The formation of a covalent bond leads to sustained and potent inhibition of kinase activity. Washout experiments have demonstrated that this compound maintains its inhibitory effect on FGFR autophosphorylation long after the compound is removed from the extracellular medium, a hallmark of covalent targeting.[4]

  • Unique "DFG-out" Conformation: X-ray crystallography has revealed that this compound binds to FGFR4 in an unexpected "DFG-out" conformation.[4][5] This is significant because this conformation is typically induced by a different class of inhibitors and allows this compound to effectively avoid the steric hindrance that arises from gatekeeper mutations, which are a primary source of acquired resistance to other FGFR inhibitors.[4][7]

Below is a diagram illustrating the covalent inhibition mechanism.

cluster_0 FGFR Kinase Domain (ATP Pocket) ATP ATP P_Loop_Cys P-loop Cysteine ATP->P_Loop_Cys Competitive Binding Site FIIN_2 This compound (Acrylamide Warhead) FIIN_2->P_Loop_Cys Covalent Bond Formation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 p- GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FIIN_2 This compound FIIN_2->FGFR Inhibits Autophosphorylation Start Inhibitor Characterization Biochem Biochemical Assay (e.g., Z'-lyte) Start->Biochem Target Potency Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Start->Cell_Viability Cellular Efficacy Pathway Pathway Analysis (Western Blot) Start->Pathway Mechanism IC50 Determine IC₅₀ Biochem->IC50 EC50 Determine EC₅₀ Cell_Viability->EC50 p_Proteins Assess Phospho-protein Levels (p-FGFR, p-ERK) Pathway->p_Proteins

References

Methodological & Application

Application Notes and Protocols for FIIN-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FIIN-2 is a potent, next-generation, irreversible pan-inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] It was developed through structure-based drug design to overcome clinical resistance to first-generation FGFR inhibitors, which is often caused by mutations in the "gatekeeper" residue of the kinase domain.[4][5] this compound forms a covalent bond with a conserved cysteine residue within the P-loop of the ATP-binding pocket of FGFRs, leading to sustained inhibition of receptor signaling.[4][6] These characteristics make it a valuable tool for cancer research, particularly for studying cancers dependent on FGFR signaling and for investigating mechanisms of drug resistance.[4][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[7] Its structure includes an acrylamide group that acts as an electrophilic "warhead," which covalently modifies a non-catalytic cysteine residue present in the P-loop of FGFRs (e.g., Cys488 in FGFR1).[4][6] This irreversible binding locks the kinase in an inactive state, blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the RAS-MAPK-ERK and PI3K-AKT pathways.[4][8][9] This mechanism allows this compound to potently inhibit both wild-type FGFRs and clinically relevant gatekeeper mutants.[4][7] Recent studies have also identified AMPKα1 as a novel off-target of this compound, where it binds to Cys185 and activates the AMPK pathway, potentially contributing to its anti-tumor effects.[10][11]

FIIN2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg FIIN2 This compound FIIN2->FGFR Irreversibly Inhibits AMPK AMPKα1 FIIN2->AMPK Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Regulates AKT AKT PI3K->AKT AKT->TF mTOR mTOR AMPK->mTOR Cell_Viability_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day5 Day 5: Assay s1 Trypsinize and count cells s2 Seed cells into 96-well plates (e.g., 1,500-3,000 cells/well) s1->s2 s3 Incubate overnight (37°C, 5% CO2) to allow attachment s2->s3 t1 Prepare serial dilutions of this compound in culture medium s3->t1 t2 Remove old medium and add This compound containing medium t1->t2 a1 Incubate cells for 72-96 hours t2->a1 a2 Add CellTiter-Glo® or CCK-8 reagent to each well a1->a2 a3 Incubate for recommended time (e.g., 10 min for CTG, 1 hr for CCK-8) a2->a3 a4 Measure luminescence or absorbance using a plate reader a3->a4 a5 Calculate cell viability relative to DMSO control and plot dose-response curve a4->a5 Western_Blot_Workflow p1 1. Cell Treatment Seed cells and treat with this compound (e.g., 3 nM to 1 µM for 6 hours) p2 2. Cell Lysis Lyse cells in ice-cold RIPA buffer with protease/phosphatase inhibitors p1->p2 p3 3. Protein Quantification Determine protein concentration (e.g., BCA assay) p2->p3 p4 4. SDS-PAGE Separate protein lysates (20-30 µg) on a polyacrylamide gel p3->p4 p5 5. Protein Transfer Transfer separated proteins to a PVDF or nitrocellulose membrane p4->p5 p6 6. Blocking & Antibody Incubation Block membrane (e.g., 5% BSA) and probe with primary antibodies (p-FGFR, p-ERK, etc.), then HRP-secondary p5->p6 p7 7. Detection Visualize protein bands using an ECL detection reagent and imager p6->p7

References

Application Notes and Protocols for FIIN-2 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and working concentrations for the use of FIIN-2, a potent and irreversible pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor, in various in vitro assays. This compound is a valuable tool for studying FGFR signaling and for the development of novel cancer therapeutics.[1][2][3]

Data Presentation: Quantitative Summary

The following tables summarize the effective concentrations of this compound in key in vitro experiments.

Table 1: Biochemical Kinase Inhibition

TargetIC₅₀ (nM)Assay System
FGFR13.09 - 3.1Z'-Lyte, TR-FRET-based kinase binding assay
FGFR24.3Z'-Lyte, TR-FRET-based kinase binding assay
FGFR327Z'-Lyte, TR-FRET-based kinase binding assay
FGFR445 - 45.3Z'-Lyte, TR-FRET-based kinase binding assay
EGFR204Z'-Lyte assay
SRC330In vitro kinase assay
YES365In vitro kinase assay

Data compiled from multiple sources.[1][2][4][5]

Table 2: Cellular Proliferation Inhibition

Cell LineEC₅₀Assay TypeIncubation Time
Ba/F3 (FGFR1-4 dependent)1 - 93 nMMTS Assay, CellTiter-Glo72 - 96 hours
NCI-H2077, NCI-H1581VariesCellTiter-Glo96 hours
H520, Kato III, AN3CAVariesCellTiter-Glo96 hours
RT112, A2780, 4T1, SKOV-3VariesCellTiter-Glo96 hours
Hep3B, Huh7VariesCCK-8 Assay72 hours
CWR-R1~3 µMCellTiter-Glo 2.072 hours
VCaP< 3 µMCellTiter-Glo 2.072 hours

Data compiled from multiple sources.[1][2][4][6][7]

Signaling Pathway

This compound is an irreversible inhibitor of FGFRs, acting by covalently binding to a conserved cysteine residue in the P-loop of the kinase domain.[8][9] This binding is ATP-competitive and effectively blocks the downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration.[4][9][10] The primary pathways inhibited by blocking FGFR are the RAS-MAPK-ERK and PI3K-AKT pathways.[8][10][11][12]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT FIIN2 This compound FIIN2->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription STAT->Transcription Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_immunoblotting Immunoblotting A Seed Cells in 6-well Plates B Grow to 70-80% Confluency A->B C Serum Starve (optional) B->C D Treat with this compound C->D E Wash with PBS D->E F Lyse Cells E->F G Quantify Protein (BCA) F->G H SDS-PAGE G->H I Transfer to Membrane H->I J Block Membrane I->J K Primary Antibody Incubation J->K L Secondary Antibody Incubation K->L M Detect & Image L->M

References

Application Notes and Protocols for the Preparation of FIIN-2 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FIIN-2 is a potent and irreversible pan-Fibroblast Growth Factor Receptor (pan-FGFR) inhibitor with IC50 values of 3.09 nM, 4.3 nM, 27 nM, and 45.3 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively[1][2]. It has demonstrated efficacy in overcoming resistance to first-generation FGFR inhibitors, making it a valuable tool in cancer research and drug development[2]. This document provides detailed application notes and a comprehensive protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring accurate and reproducible experimental results.

This compound Signaling Pathway Inhibition:

This compound exerts its biological activity by covalently binding to a cysteine residue in the P-loop of FGFRs, leading to irreversible inhibition of their kinase activity. This blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.

FIIN2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN2 This compound FIIN2->FGFR FGF FGF Ligand FGF->FGFR

This compound inhibits FGFR signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which is essential for preparing accurate stock solutions.

ParameterValueSource(s)
Molecular Weight 634.73 g/mol [1][3][4]
Solubility in DMSO ≥10 mg/mL to ≥100 mg/mL[1][3][5][6]
Appearance White to off-white solid[3]
Storage of Powder -20°C for up to 3 years[1][3]
Storage of Stock Solution in DMSO -80°C for up to 2 years; -20°C for up to 1 year[3]

Note on Solubility: The reported solubility of this compound in DMSO varies across different suppliers. It is highly soluble, with reported values ranging from 10 mg/mL to as high as 100 mg/mL[1][3][5]. For practical purposes, preparing a stock solution in the range of 10-50 mM is common. It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of this compound[1][3].

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Pre-weighing Preparations:

    • Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

    • Ensure that the DMSO is anhydrous and has been stored properly to prevent water absorption.

  • Weighing this compound Powder:

    • Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.35 mg of this compound (Calculation: 634.73 g/mol * 0.010 mol/L * 0.001 L = 0.0063473 g = 6.35 mg).

  • Dissolving in DMSO:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Cap the tube securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes until the this compound powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution[3].

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes[1][3].

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years)[3].

Workflow for Preparing this compound Stock Solution:

FIIN2_Stock_Prep_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Check_Solubility Visually Inspect for Complete Dissolution Vortex->Check_Solubility Heat_Sonicate Gentle Warming/ Sonication (Optional) Check_Solubility->Heat_Sonicate Not Dissolved Aliquot Aliquot into Single-Use Volumes Check_Solubility->Aliquot Dissolved Heat_Sonicate->Vortex Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Workflow for the preparation of this compound stock solution.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

FIIN-2 solubility and stability in media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FIIN-2 is a potent, irreversible, pan-fibroblast growth factor receptor (FGFR) inhibitor. It covalently binds to a conserved cysteine residue within the P-loop of the kinase domain of FGFRs, leading to the inhibition of their activity.[1][2] this compound has demonstrated efficacy against wild-type FGFRs and has been shown to overcome resistance conferred by gatekeeper mutations that affect the activity of first-generation FGFR inhibitors.[3] In addition to its primary targets, this compound has been observed to moderately inhibit other kinases such as the epidermal growth factor receptor (EGFR), Src, and YES.[1][4] Recent studies have also identified AMP-activated protein kinase α1 (AMPKα1) as a novel direct target, through which this compound can induce autophagy.[1][4]

These application notes provide detailed information on the solubility and stability of this compound in various media, along with protocols for its use in common in vitro and in vivo experimental settings.

Data Presentation

Solubility of this compound

This compound exhibits poor solubility in aqueous solutions and ethanol.[5][6] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

SolventSolubilityReference
DMSO10 mg/mL[7]
DMSO62 mg/mL (97.67 mM)[6]
DMSO69 mg/mL (108.7 mM)[5]
WaterInsoluble[5][6]
EthanolInsoluble[5][6]
Stability of this compound

Proper storage is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureStabilityReference
Powder-20°C3 years[5]
Stock Solution in DMSO-80°C1 year[5]
Stock Solution in DMSO-20°C1 month[5]

Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] For in vivo experiments, freshly prepared working solutions are advised for optimal results.[8]

In Vitro Potency of this compound

This compound demonstrates potent inhibitory activity against the four members of the FGFR family.

TargetIC₅₀ (nM)Reference
FGFR13.09[5]
FGFR13.1[3][8]
FGFR24.3[3][5][8]
FGFR327[3][5][8]
FGFR445.3[5]
FGFR445[3][8]
EGFR204[3][8]
Cellular Activity of this compound

This compound effectively inhibits the proliferation of various cell lines dependent on FGFR signaling.

Cell LineDescriptionEC₅₀ (nM)Reference
Ba/F3 (FGFR1)Murine pro-B cells engineered to be dependent on FGFR1Single- to double-digit nanomolar range[3][5]
Ba/F3 (FGFR2)Murine pro-B cells engineered to be dependent on FGFR2~1[3][8]
Ba/F3 (FGFR2 V564M)Murine pro-B cells with FGFR2 gatekeeper mutation58[3]
Ba/F3 (FGFR3)Murine pro-B cells engineered to be dependent on FGFR3Single- to double-digit nanomolar range[5]
Ba/F3 (FGFR4)Murine pro-B cells engineered to be dependent on FGFR4Single- to double-digit nanomolar range[5]
KATO IIIGastric cancer cell line with FGFR2 amplification-[9]
AN3CAEndometrial cancer cell line-[5]
RT112Bladder cancer cell line-[5]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for in vitro and in vivo studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 69 mg/mL).

  • Vortex briefly to dissolve the powder completely. A clear solution should be obtained.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5]

In Vitro Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., Ba/F3 cells expressing FGFRs, KATO III)[5][9]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed the cells in a 96-well plate at a density of 1,500 cells per well in 100 µL of complete culture medium.[5]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate for 96 hours at 37°C.[5]

  • Assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.[5]

  • Measure luminescence using a luminometer.

  • Calculate the EC₅₀ values by plotting the relative luminescence units against the logarithm of the this compound concentration using a suitable software (e.g., GraphPad Prism).[5]

Western Blot Analysis of FGFR Signaling

Objective: To assess the inhibitory effect of this compound on FGFR phosphorylation and downstream signaling pathways.

Materials:

  • Cancer cell lines of interest

  • Serum-free cell culture medium

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Recombinant FGF ligand (e.g., FGF2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2α, total FRS2α, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Plate the cells and allow them to adhere.

  • Serum-starve the cells for a specified period (e.g., 16-24 hours) to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a defined time (e.g., 1-3 hours).

  • Stimulate the cells with a specific FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) to induce FGFR activation.[10]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Preparation of this compound for In Vivo Administration

Objective: To prepare a formulation of this compound suitable for oral or intraperitoneal administration in animal models.

Protocol 1: Formulation with PEG300 and Tween-80 [5]

  • Prepare a clear stock solution of this compound in DMSO (e.g., 70 mg/mL).

  • For a 1 mL final volume, add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • The final solvent composition will be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.

  • This formulation should be used immediately for optimal results.

Protocol 2: Formulation with Saline [8]

  • Prepare a clear stock solution of this compound in DMSO.

  • Sequentially add the co-solvents. For example, to achieve a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps:

    • To 100 µL of DMSO, add the required amount of this compound.

    • Add 400 µL of PEG300 and mix.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to reach a final volume of 1 mL.

  • The resulting solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

Protocol 3: Formulation with Corn Oil [5]

  • Prepare a clear stock solution of this compound in DMSO (e.g., 70 mg/mL).

  • For a 1 mL final volume, add 50 µL of the this compound DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly to ensure a homogenous suspension.

  • This formulation should be used immediately.

Visualizations

Signaling Pathways of this compound

FIIN2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT EGFR EGFR FIIN2 This compound FIIN2->FGFR Inhibits FIIN2->EGFR Inhibits AMPK AMPKα1 FIIN2->AMPK Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation AMPK->mTOR Autophagy Autophagy AMPK->Autophagy FIIN2_In_Vitro_Workflow start Start seed_cells Seed Cells in 96-well Plate (e.g., 1,500 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add this compound or Vehicle Control to Cells incubate_24h->add_treatment prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->add_treatment incubate_96h Incubate for 96h add_treatment->incubate_96h add_ctg Add CellTiter-Glo® Reagent incubate_96h->add_ctg measure_luminescence Measure Luminescence add_ctg->measure_luminescence analyze_data Analyze Data and Calculate EC₅₀ measure_luminescence->analyze_data end End analyze_data->end FIIN2_Covalent_Inhibition FIIN2 This compound (with reactive acrylamide group) Covalent_Bond Forms Irreversible Covalent Bond FIIN2->Covalent_Bond FGFR_Kinase FGFR Kinase Domain (with P-loop Cysteine) FGFR_Kinase->Covalent_Bond Inhibition Sustained Inhibition of FGFR Autophosphorylation Covalent_Bond->Inhibition Resistance_Overcome Overcomes Resistance from Gatekeeper Mutations Inhibition->Resistance_Overcome

References

Application Notes and Protocols for FIIN-2 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FIIN-2, a potent and irreversible pan-FGFR inhibitor, in Western blot experiments. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and expected outcomes.

Introduction

This compound is a next-generation, irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] It targets a conserved cysteine residue in the P-loop of all four FGFR family members (FGFR1-4), effectively shutting down their kinase activity.[2][3] This targeted inhibition allows for the precise study of FGFR signaling in various cellular processes, including proliferation, differentiation, and migration.[4][5] Western blotting is an essential technique to elucidate the downstream effects of this compound on cellular signaling pathways.

Mechanism of Action

This compound forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs.[3] This irreversible binding locks the kinase in an inactive state, preventing the autophosphorylation and subsequent activation of downstream signaling cascades.[2] Notably, this compound has been shown to be effective against gatekeeper mutations that confer resistance to first-generation, reversible FGFR inhibitors.[2] While highly potent against FGFRs, this compound has also been reported to have off-target effects on other kinases such as EGFR, SRC, and YES at higher concentrations.[1][4] A novel identified target of this compound is AMP-activated protein kinase α1 (AMPKα1), which it directly binds to and activates, leading to the induction of autophagy.[1][4]

Signaling Pathways Affected by this compound

The inhibition of FGFR by this compound modulates several critical downstream signaling pathways. The primary pathways affected are the RAS-RAF-MAPK and the PI3K-AKT pathways, both of which are central to cell proliferation and survival.[4][5][6] Upon FGFR activation, a cascade involving FRS2, GRB2, and SOS activates RAS, leading to the phosphorylation of ERK1/2.[7] Similarly, the recruitment of PI3K leads to the phosphorylation of AKT.[6] this compound treatment is expected to decrease the phosphorylation levels of key proteins in these pathways, such as FRS2, ERK1/2, and AKT.[2]

Furthermore, this compound has been shown to induce autophagy through the activation of AMPK signaling, which subsequently leads to the decreased phosphorylation of mTOR, a key regulator of cell growth and metabolism.[1]

FGFR Signaling Pathway and this compound Inhibition

FGFR_Signaling_and_FIIN2_Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 p-FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K FIIN2 This compound FIIN2->FGFR Inhibits AMPK p-AMPKα1 FIIN2->AMPK Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT p-AKT PI3K->AKT AKT->Proliferation mTOR p-mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy mTOR->Proliferation Inhibits

Caption: this compound inhibits FGFR, blocking the RAS/MAPK and PI3K/AKT pathways, while activating AMPK to induce autophagy.

Quantitative Data

The following tables summarize the inhibitory concentrations of this compound against FGFRs and its effects on the proliferation of various cancer cell lines.

Table 1: this compound Inhibitory Concentrations (IC50) against FGFRs

TargetIC50 (nM)
FGFR13.09 - 3.1[8][9][10]
FGFR24.3[8][9][10]
FGFR327[8][9][10]
FGFR445 - 45.3[8][9]
EGFR204[2][10]

Table 2: this compound Anti-proliferative Activity (EC50) in FGFR-dependent Cell Lines

Cell LineCancer TypeFGFR DependenceEC50 (nM)
Ba/F3-FGFR1Pro-B cellFGFR1Single-digit nM range[2][8]
Ba/F3-FGFR2Pro-B cellFGFR2~1[2]
Ba/F3-FGFR3Pro-B cellFGFR3Double-digit nM range[2][8]
Ba/F3-FGFR4Pro-B cellFGFR4Double-digit nM range[2][8]
Ba/F3-FGFR2 V564MPro-B cellFGFR2 (Gatekeeper Mutant)58[2]
RT112Bladder CancerFGFR3/TACC3 FusionPotent inhibition[2]
A2780Ovarian CarcinomaFGFR4Potent inhibition[2]
CWR-R1Prostate CancerFGFR~3000[11]
VCaPProstate CancerFGFR<3000[11]

Experimental Protocol: Western Blot Analysis of this compound Treated Cells

This protocol provides a detailed methodology for assessing the effect of this compound on FGFR signaling pathways in a relevant cancer cell line (e.g., RT112 or a cell line with known FGFR amplification/mutation).

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., RT112) FIIN2_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->FIIN2_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer + inhibitors) FIIN2_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (1 hour at RT) Primary_Ab->Secondary_Ab Detection 10. Detection (Chemiluminescence) Secondary_Ab->Detection Imaging 11. Imaging Detection->Imaging Densitometry 12. Densitometry Analysis Imaging->Densitometry

Caption: Workflow for Western blot analysis of this compound treated cells.

Materials and Reagents:

  • Cell Line: RT112 (bladder cancer, FGFR3-TACC3 fusion) or other appropriate cell line.

  • This compound: Dissolved in DMSO to create a stock solution (e.g., 10 mM).[8][11]

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels

  • Transfer Buffer

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]

  • Primary Antibodies:

    • Phospho-FGFR (Tyr653/654)

    • Total FGFR

    • Phospho-FRS2 (Tyr436)

    • Total FRS2

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-AMPKα (Thr172)

    • Total AMPKα

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Loading Control (e.g., β-Actin or GAPDH)

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to adhere overnight.

    • Starve cells in serum-free medium for 4-6 hours before treatment, if necessary, to reduce basal signaling.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a specified time (e.g., 2, 6, or 24 hours).[2] A DMSO-only control should be included.

    • For some experiments, stimulation with a relevant FGF ligand (e.g., FGF2) may be performed for a short period (e.g., 15-30 minutes) before lysis.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.[12]

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[13]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[13]

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[14]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times for 5-10 minutes each with TBST.[12][14]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[14]

    • Capture the chemiluminescent signal using a digital imaging system or autoradiography film.

    • Perform densitometry analysis using appropriate software to quantify the band intensities. Normalize the phosphoprotein signals to the corresponding total protein signals and then to the loading control.

Expected Results

A successful Western blot experiment using this compound should demonstrate a dose-dependent decrease in the phosphorylation of FGFR and its key downstream effectors, including FRS2, ERK1/2, and AKT. Conversely, an increase in the phosphorylation of AMPKα and a decrease in the phosphorylation of its substrate, mTOR, may be observed, consistent with this compound's off-target effects. Total protein levels for each target should remain relatively unchanged across treatments, and the loading control should be consistent in all lanes. These results will provide strong evidence for the on-target activity of this compound and its impact on cellular signaling.

References

Application Notes and Protocols for FIIN-2 in 3D Spheroid Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the complex tumor microenvironment, offering a more predictive platform for anticancer drug screening compared to traditional 2D cell culture. FIIN-2 is a potent, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor that has shown promise in overcoming resistance to first-generation FGFR inhibitors.[1] This document provides detailed application notes and protocols for the utilization of this compound in 3D spheroid culture models, addressing key experimental considerations from spheroid generation to the assessment of drug efficacy.

This compound: Mechanism of Action

This compound is an irreversible inhibitor of the FGFR family, with IC50 values of 3.09 nM, 4.3 nM, 27 nM, and 45.3 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively.[2] It covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain.[3] While highly potent against FGFRs, this compound has also demonstrated moderate activity against the epidermal growth factor receptor (EGFR).[1] Its primary mechanism involves the inhibition of downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.

Data Presentation: Efficacy of this compound in 3D Spheroid Models

The following tables summarize the quantitative data on the effect of this compound on the viability of prostate cancer cell line spheroids, both in monoculture and in co-culture with cancer-associated fibroblasts (CAFs). The presence of CAFs has been shown to confer a protective effect on cancer cells, reducing their sensitivity to FGFR inhibitors.[4][5][6]

Table 1: Effect of this compound on Cell Viability of Prostate Cancer Spheroids (Monoculture)

Cell LineThis compound Concentration (µM)Inhibition of Cell Viability (%)
LNCaP 3< 50%
10Cytotoxic
VCaP 3~70%
10Cytotoxic
CWR-R1 3Effective Growth Inhibition
10Cytotoxic

Data adapted from a study on prostate cancer co-culture models. The CellTiter-Glo® 2.0 assay was used to measure cell viability after 6 days of treatment.[4][5]

Table 2: Effect of this compound on Cell Viability of LNCaP Prostate Cancer Spheroids in Co-culture with Cancer-Associated Fibroblasts (CAFs)

Culture ConditionThis compound Concentration (µM)Inhibition of Cell Viability (%)
LNCaP + CAFs 3Significantly less pronounced than monoculture
10Reduced cytotoxic effect compared to monoculture

Data adapted from a study on prostate cancer co-culture models, highlighting the protective effect of CAFs.[4][5]

Table 3: Effect of this compound on Viability and Proliferation of Cancer-Associated Fibroblasts (CAFs) in Monoculture

TreatmentConcentration (µM)Effect on CAF Viability and Proliferation
This compound < 10Not overly cytotoxic
10~50% decrease in confluence after 72h

Data adapted from a study on prostate cancer co-culture models.[4]

Signaling Pathways

FGFR Signaling Pathway

The binding of fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. This compound, by irreversibly binding to the FGFR kinase domain, effectively blocks these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT FIIN2 This compound FIIN2->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis PLCg->Proliferation STAT->Proliferation

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in 3D spheroid models involves spheroid generation, drug treatment, and subsequent analysis of viability, apoptosis, and drug penetration.

Experimental_Workflow cluster_prep Spheroid Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (Monoculture or Co-culture) spheroid_formation Spheroid Formation (e.g., Liquid Overlay) cell_culture->spheroid_formation drug_treatment This compound Treatment (Dose-Response) spheroid_formation->drug_treatment viability Viability Assay (e.g., CellTiter-Glo 3D) drug_treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) drug_treatment->apoptosis penetration Drug Penetration (Confocal Microscopy) drug_treatment->penetration imaging Spheroid Imaging (Size & Morphology) drug_treatment->imaging

Caption: Experimental workflow for this compound testing in 3D spheroids.

Experimental Protocols

1. 3D Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.

  • Materials:

    • Cancer cell line(s) of interest (and CAFs for co-culture)

    • Complete cell culture medium

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Procedure:

    • Culture cells in standard 2D flasks to ~80% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in complete medium and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells per well). For co-cultures, mix cancer cells and CAFs at the desired ratio.

    • Seed the cell suspension into the wells of a ULA 96-well round-bottom plate.

    • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.

    • Monitor spheroid formation and growth daily using a light microscope.

2. This compound Treatment of 3D Spheroids

  • Materials:

    • Pre-formed spheroids in ULA plates

    • This compound stock solution (dissolved in DMSO)

    • Complete cell culture medium

  • Procedure:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

    • Carefully remove a portion of the medium from each well containing a spheroid, being cautious not to aspirate the spheroid itself.

    • Add the medium containing the appropriate concentration of this compound (or vehicle control) to each well.

    • Incubate the spheroids for the desired treatment duration (e.g., 3-7 days). Medium can be changed every 2-3 days with fresh drug-containing medium if longer treatment periods are required.

3. Cell Viability Assay (CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • This compound treated spheroids in ULA plates

    • CellTiter-Glo® 3D Reagent

    • Opaque-walled 96-well plates suitable for luminescence measurements

    • Luminometer

  • Procedure:

    • Equilibrate the ULA plate with spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well.

    • Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Transfer the lysate to an opaque-walled 96-well plate.

    • Measure the luminescence using a luminometer.

    • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

4. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures caspase-3 and -7 activities, key biomarkers of apoptosis.

  • Materials:

    • This compound treated spheroids in ULA plates

    • Caspase-Glo® 3/7 Reagent

    • Opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Equilibrate the ULA plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent to each well equal to the volume of cell culture medium.

    • Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Transfer the lysate to an opaque-walled 96-well plate.

    • Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

5. Drug Penetration Assay (Confocal Microscopy)

This qualitative assay visualizes the penetration of a fluorescently-labeled compound or the effect of a drug on cellular markers within the spheroid. For this compound, which is not fluorescent, an indirect readout such as staining for a downstream target or a viability marker can be used.

  • Materials:

    • This compound treated spheroids

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

    • Blocking buffer (e.g., 3% BSA in PBS)

    • Primary and fluorescently-labeled secondary antibodies (if applicable)

    • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

    • Mounting medium

    • Confocal microscope

  • Procedure:

    • Carefully collect spheroids and wash with PBS.

    • Fix the spheroids in 4% paraformaldehyde for 1-2 hours at room temperature.

    • Wash the spheroids with PBS.

    • Permeabilize with 0.5% Triton™ X-100 for 15-20 minutes.

    • Wash with PBS.

    • Block non-specific binding with 3% BSA for 1-2 hours.

    • If using antibodies, incubate with the primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain for 2-4 hours at room temperature in the dark.

    • Wash with PBS.

    • Mount the spheroids on a microscope slide or in an imaging-compatible plate.

    • Acquire z-stack images using a confocal microscope to visualize the penetration of the fluorescent signal throughout the spheroid.

References

Application Notes and Protocols for In Vivo Administration of FIIN-2 in Zebrafish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-2 is a potent, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor that covalently binds to a conserved cysteine residue in the P-loop of FGFRs 1-4.[1][2][3] In vivo studies utilizing the zebrafish (Danio rerio) model have demonstrated that inhibition of FGFR signaling with this compound results in distinct developmental defects, particularly affecting posterior mesoderm formation and tail morphogenesis.[1][2][3] Zebrafish embryos offer a powerful in vivo system for studying the effects of small molecules on vertebrate development due to their rapid external development, optical transparency, and genetic tractability. These application notes provide a comprehensive overview and detailed protocols for the administration of this compound to zebrafish embryos to study its effects on development and FGFR signaling.

Signaling Pathway Affected by this compound

This compound targets the Fibroblast Growth Factor (FGF) signaling pathway, a critical pathway involved in numerous developmental processes, including cell proliferation, differentiation, and migration. The binding of an FGF ligand to its receptor (FGFR) and a heparan sulfate proteoglycan (HSPG) co-receptor induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which ultimately lead to changes in gene expression and cellular responses. This compound, as an irreversible inhibitor, covalently binds to the ATP-binding pocket of the FGFR kinase domain, thereby blocking the downstream signaling cascades.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor P P FGFR->P Autophosphorylation FIIN2 This compound FIIN2->FGFR Irreversibly Inhibits PLCg PLCγ Pathway P->PLCg PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK Gene_Expression Gene Expression (Cell Proliferation, Differentiation, Migration) PLCg->Gene_Expression PI3K_AKT->Gene_Expression RAS_MAPK->Gene_Expression

Caption: FGFR Signaling Pathway Inhibition by this compound

Data Presentation

The following table summarizes the expected dose-dependent effects of this compound on zebrafish embryo development based on qualitative descriptions from existing literature.[1][3] Researchers should perform a dose-response experiment to determine the precise concentrations for their specific experimental conditions.

Concentration Range (Hypothetical)Phenotype SeverityObserved Morphological Defects% Affected Embryos (Hypothetical)
0.1 - 0.5 µMMildShortened and/or curved tail, slight reduction in posterior trunk structures.30-60%
0.5 - 2.0 µMSevereTruncated posterior body, severe tail curvature or absence of tail, significant disruption of posterior mesoderm.80-100%
> 2.0 µMToxic/LethalWidespread cell death, developmental arrest, lethality.100%

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

2. Zebrafish Embryo Collection and Staging

  • Materials:

    • Adult zebrafish (wild-type or relevant transgenic lines)

    • Breeding tanks

    • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate or HEPES to pH 7.2-7.4)

  • Procedure:

    • Set up breeding tanks with adult male and female zebrafish the evening before the experiment.

    • Collect freshly fertilized eggs in the morning shortly after the light cycle begins.

    • Rinse the embryos with E3 medium to remove debris.

    • Incubate the embryos at 28.5°C in a petri dish with E3 medium.

    • Stage the embryos according to standard developmental timelines. For studying posterior mesoderm development, treatment should begin during gastrulation, for example, at the shield stage (6 hours post-fertilization, hpf) or slightly earlier.

3. In Vivo Administration of this compound to Zebrafish Embryos

This protocol is based on general methods for small molecule administration to zebrafish embryos.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Embryo_Collection 1. Collect & Stage Zebrafish Embryos Array_Embryos 3. Array Embryos in 96-well Plate Embryo_Collection->Array_Embryos Working_Solutions 2. Prepare this compound Working Solutions Add_Compound 4. Add Working Solutions to Wells Working_Solutions->Add_Compound Array_Embryos->Add_Compound Incubate 5. Incubate at 28.5°C Add_Compound->Incubate Phenotype_Scoring 6. Phenotypic Analysis (e.g., 24, 48 hpf) Incubate->Phenotype_Scoring Imaging 7. Imaging & Documentation Phenotype_Scoring->Imaging Molecular_Analysis 8. Molecular Analysis (Optional, e.g., WISH) Phenotype_Scoring->Molecular_Analysis

Caption: Experimental Workflow for this compound Administration
  • Materials:

    • Staged zebrafish embryos

    • This compound stock solution (10 mM in DMSO)

    • E3 embryo medium

    • 96-well microplate

    • Incubator set to 28.5°C

  • Procedure:

    • Prepare Working Solutions:

      • On the day of the experiment, dilute the this compound stock solution in E3 embryo medium to prepare the final working concentrations.

      • It is crucial to maintain a consistent final DMSO concentration across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).

      • Prepare a range of concentrations to determine the dose-response (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM) and a vehicle control (E3 medium with 0.1% DMSO).

    • Array Embryos:

      • Using a transfer pipette, carefully place one healthy embryo per well into a 96-well plate.

      • Remove excess E3 medium, leaving a small volume to keep the embryo submerged (e.g., 50 µL).

    • Administer this compound:

      • Add the prepared this compound working solutions and the vehicle control to the corresponding wells (e.g., add 150 µL to each well for a final volume of 200 µL).

    • Incubation:

      • Seal the plate (e.g., with parafilm or a plate sealer) to prevent evaporation.

      • Incubate the plate at 28.5°C. The duration of treatment will depend on the experimental endpoint. For developmental defects, embryos are typically observed at 24, 48, and 72 hpf.

4. Phenotypic Analysis and Scoring

  • Materials:

    • Stereomicroscope with a camera

    • Methylcellulose (for immobilizing embryos)

  • Procedure:

    • At desired time points (e.g., 24 hpf, 48 hpf), observe the embryos under a stereomicroscope.

    • Score the embryos for developmental defects. For this compound, focus on:

      • Tail Morphogenesis: Assess tail length, curvature, and overall morphology.

      • Posterior Truncation: Observe the extent of the trunk and tail development.

      • General Toxicity: Note any signs of necrosis, edema (pericardial or yolk sac), or developmental delay.

    • Categorize the phenotypes as "normal," "mild," or "severe" based on a pre-defined scoring rubric.

    • Quantify the number of embryos in each category for each concentration.

    • For detailed imaging, immobilize the embryos in a drop of methylcellulose on a glass slide and capture images.

5. (Optional) Whole-Mount In Situ Hybridization (WISH)

To further characterize the effects of this compound on posterior mesoderm development, WISH can be performed using probes for relevant marker genes (e.g., no tail (ntl), spadetail (spt), or FGF target genes). This technique will allow for the visualization of changes in gene expression patterns resulting from FGFR inhibition. Standard WISH protocols for zebrafish can be followed after the desired treatment duration.

Concluding Remarks

The protocols outlined above provide a framework for the in vivo administration of this compound to zebrafish embryos. Due to the potent and irreversible nature of this compound, careful dose-response studies are essential to identify the optimal concentrations for eliciting specific phenotypes without causing general toxicity. The zebrafish model, in conjunction with targeted inhibitors like this compound, is a valuable tool for dissecting the role of FGFR signaling in vertebrate development and for screening for potential therapeutic compounds.

References

FIIN-2 for Inducing Apoptosis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FIIN-2 is a potent, irreversible, and covalent pan-inhibitor of the Fibroblast Growth Factor Receptors (FGFRs)[1][2]. It targets key pathways associated with tumor growth, angiogenesis, and resistance to conventional treatments, making it a valuable tool in oncology research[3]. This compound has demonstrated efficacy in overcoming resistance to first-generation FGFR inhibitors, particularly resistance acquired through "gatekeeper" mutations in the FGFR kinase domain[4]. This document provides detailed application notes and experimental protocols for researchers utilizing this compound to induce apoptosis in cancer cell lines.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily by covalently binding to and inhibiting the kinase activity of all four FGFR family members (FGFR1-4)[2][4]. This inhibition blocks critical downstream pro-survival signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways[1][5][6]. The suppression of these pathways disrupts cellular processes that promote proliferation and survival, ultimately leading to the induction of mitochondria-mediated apoptosis. This is characterized by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax, leading to the activation of executioner caspases like Caspase-3[5].

Interestingly, this compound has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which can induce autophagy[1][5]. In some contexts, this autophagy may be a protective mechanism for cancer cells. Therefore, combining this compound with autophagy inhibitors could be a strategy to enhance its cytotoxic effects[5].

FIIN2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR1-4 PI3K PI3K/AKT FGFR->PI3K RAS RAS/MEK/ERK FGFR->RAS FIIN2 This compound FIIN2->FGFR Inhibits AMPK AMPK FIIN2->AMPK Activates mTOR mTOR PI3K->mTOR Bcl2 Bcl-2 (Anti-Apoptotic) Expression mTOR->Bcl2 Autophagy Autophagy mTOR->Autophagy Prolif Cell Proliferation & Survival mTOR->Prolif RAS->Prolif AMPK->Autophagy Mito Mitochondria Bcl2->Mito Bax Bax (Pro-Apoptotic) Expression Bax->Mito Casp3 Cleaved Caspase-3 Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound signaling pathways leading to apoptosis and autophagy.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the reported inhibitory concentrations of this compound against its primary kinase targets and its anti-proliferative effect on various cancer cell lines.

Table 1: Biochemical IC₅₀ Values for this compound

Target Kinase IC₅₀ (nM) Reference
FGFR1 3.1 [4][7][8]
FGFR2 4.3 [4][7][8]
FGFR3 27 [4][7][8]
FGFR4 45 [4][7][8]
FGFR1 V561M (Mutant) 89 [4]

| EGFR | 204 |[4][7] |

Table 2: Cellular EC₅₀/IC₅₀ Values for this compound

Cell Line Cancer Type Value (Concentration) Assay Duration Reference
Ba/F3 (FGFR1-4 dependent) Pro-B single- to double-digit nM 72-96 hours [2][4]
Ba/F3 (FGFR2 V564M mutant) Pro-B 58 nM 72-96 hours [4][8]
A549 Lung Adenocarcinoma 31.3 µM 24 hours [5]
A549/DDP (Cisplatin-Resistant) Lung Adenocarcinoma 16.3 µM 24 hours [5]
RT112 Bladder Cancer Potent (nM range) Not Specified [4]

| 4T1 | Breast Cancer | Potent (nM range) | Not Specified |[4] |

Experimental Protocols

Here we provide detailed protocols for key experiments to assess this compound-induced apoptosis.

Protocol 1: Cell Viability and Proliferation Assay

This protocol measures the effect of this compound on cancer cell viability and proliferation using a colorimetric assay like CCK-8 or a luminescence-based assay like CellTiter-Glo.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (e.g., 3x10³ cells/well in 96-well plate) B 2. Cell Adherence (Incubate overnight) A->B C 3. Treat with this compound (Serial dilutions + DMSO control) B->C D 4. Incubate (e.g., 24, 48, or 72 hours) C->D E 5. Add Assay Reagent (e.g., CCK-8 or CellTiter-Glo) D->E F 6. Incubate (1-2 hours for CCK-8, 10 min for CTG) E->F G 7. Measure Signal (Absorbance at 450 nm or Luminescence) F->G H 8. Data Analysis (Calculate IC₅₀ values) G->H

Workflow for assessing cell viability after this compound treatment.

Methodology

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000–5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach by incubating overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Treat the cells for the desired time period (e.g., 24, 48, or 72 hours)[1].

  • Assay:

    • For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-2 hours at 37°C[1].

    • For CellTiter-Glo Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal[2].

  • Measurement: Read the plate using a microplate reader. For CCK-8, measure absorbance at 450 nm[1]. For CellTiter-Glo, measure luminescence[2].

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using graphing software like GraphPad Prism.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment & Lysis (Treat cells, harvest, and lyse in RIPA buffer) B 2. Protein Quantification (BCA or Bradford assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (Transfer to PVDF or nitrocellulose membrane) C->D E 5. Blocking (5% non-fat milk or BSA for 1 hour) D->E F 6. Primary Antibody Incubation (e.g., anti-Bax, Bcl-2, cleaved Casp-3) overnight at 4°C E->F G 7. Secondary Antibody Incubation (HRP-conjugated secondary Ab for 1 hour at RT) F->G H 8. Detection & Imaging (Add ECL substrate and image) G->H

Workflow for Western Blot analysis of apoptotic proteins.

Methodology

  • Cell Culture and Lysis: Plate cells in 6-well plates and treat with various concentrations of this compound for the desired time. Harvest both adherent and floating cells. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay[9].

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (8-12%) and separate by electrophoresis[9].

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[9][10].

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, total Caspase-3, and a loading control like GAPDH or α-tubulin) overnight at 4°C[5][9].

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system[9].

  • Interpretation: An increase in the ratio of Bax to Bcl-2 and an increase in the level of cleaved Caspase-3 are indicative of apoptosis induction[5][10].

Protocol 3: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells)[11][12].

Flow_Cytometry_Workflow cluster_workflow Apoptosis Flow Cytometry Workflow A 1. Treat Cells with this compound B 2. Harvest Cells (Collect both floating and adherent cells) A->B C 3. Wash Cells (Wash twice with cold PBS) B->C D 4. Resuspend in Binding Buffer (1x Annexin V Binding Buffer) C->D E 5. Add Stains (FITC-Annexin V and Propidium Iodide) D->E F 6. Incubate (15 minutes at RT in the dark) E->F G 7. Analyze by Flow Cytometry (Within 1 hour) F->G

Workflow for quantifying apoptosis via Annexin V/PI staining.

Methodology

  • Cell Treatment and Collection: Treat cells with this compound as described in previous protocols. After incubation, collect the culture medium (containing floating cells) and harvest the adherent cells using trypsin. Combine both cell populations[11].

  • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cells twice with cold PBS[11].

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[13].

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples by flow cytometry within one hour[13].

  • Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells[12].

    • Annexin V+ / PI+: Late apoptotic or necrotic cells[12].

    • Annexin V- / PI+: Necrotic cells. An increase in the percentage of Annexin V+ cells indicates apoptosis induction.

References

Application Notes and Protocols for FIIN-2 Treatment in FGFR-Amplified Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FIIN-2, a potent and irreversible pan-FGFR inhibitor, for studying FGFR-amplified cancer cell lines. This document includes a summary of this compound's activity, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to this compound

This compound is a next-generation covalent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1][2] It exhibits potent activity against all four FGFR family members (FGFR1-4) and is notably effective against cell lines harboring gatekeeper mutations that confer resistance to first-generation FGFR inhibitors.[1][2] Its irreversible binding to a cysteine residue in the ATP-binding pocket of the FGFR kinase domain leads to sustained inhibition of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, ultimately suppressing cell proliferation.[3][4]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against FGFR kinases and its anti-proliferative effects on various cancer cell lines.

Table 1: Biochemical Inhibitory Activity of this compound against FGFR Kinases

TargetIC50 (nM)
FGFR13.1
FGFR24.3
FGFR327
FGFR445
EGFR204

Data sourced from Z'-lyte enzyme assays.[1][5]

Table 2: Anti-proliferative Activity of this compound in FGFR-Dependent Cell Lines

Cell LineCancer TypeFGFR GenotypeEC50 (nM)
Ba/F3-FGFR1Murine Pro-BEngineered1-93
Ba/F3-FGFR2Murine Pro-BEngineered~1
Ba/F3-FGFR3Murine Pro-BEngineered1-93
Ba/F3-FGFR4Murine Pro-BEngineered1-93
H2077NSCLCFGFR1 Amplification3.9
H2077 (V561M)NSCLCTransgenic FGFR1 Gatekeeper Mutant16.1
RT112Bladder CancerFGFR3/TACC3 FusionPotent Inhibition (similar to BGJ398)
A2780Ovarian CarcinomaFGFR4-dependentPotent Inhibition
4T1Breast CancerPan-FGFR-dependentPotent Inhibition
SKOV-3Ovarian Cancer-925
Hep3BHepatocellular Carcinoma-Similar to FP probe
Huh7Hepatocellular Carcinoma-Similar to FP probe
CWR-R1Prostate Cancer-~3000
VCaPProstate Cancer->3000

EC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%. Data compiled from multiple sources.[1][6][7][8]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway and this compound Inhibition

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binding P_FGFR p-FGFR (Dimerized & Activated) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 P_FRS2 p-FRS2 FRS2->P_FRS2 RAS_RAF_MEK RAS-RAF-MEK Pathway P_FRS2->RAS_RAF_MEK PI3K PI3K Pathway P_FRS2->PI3K ERK ERK RAS_RAF_MEK->ERK P_ERK p-ERK ERK->P_ERK Proliferation Cell Proliferation, Survival, Angiogenesis P_ERK->Proliferation AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT P_AKT->Proliferation FIIN2 This compound FIIN2->P_FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability and Western Blotting

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis Seed_V 1. Seed Cells (e.g., 1,500-3,000 cells/well in 96-well plate) Adhere_V 2. Allow Adherence (24 hours) Seed_V->Adhere_V Treat_V 3. Treat with this compound (serial dilutions) Adhere_V->Treat_V Incubate_V 4. Incubate (72-96 hours) Treat_V->Incubate_V Assay_V 5. Add Viability Reagent (e.g., CCK-8, CellTiter-Glo) Incubate_V->Assay_V Read_V 6. Measure Signal (Absorbance/Luminescence) Assay_V->Read_V Analyze_V 7. Calculate EC50 Read_V->Analyze_V Seed_W 1. Seed Cells (in larger plates, e.g., 6-well) Treat_W 2. Treat with this compound (selected concentrations) Seed_W->Treat_W Lyse 3. Lyse Cells (RIPA buffer) Treat_W->Lyse Quantify 4. Protein Quantification (e.g., BCA assay) Lyse->Quantify SDS_PAGE 5. SDS-PAGE Quantify->SDS_PAGE Transfer 6. Transfer to Membrane (e.g., Nitrocellulose) SDS_PAGE->Transfer Block 7. Blocking Transfer->Block Probe 8. Primary Antibody Incubation (e.g., p-FGFR, p-ERK) Block->Probe Detect 9. Secondary Antibody & Detection Probe->Detect

Caption: Standard experimental workflows for assessing this compound efficacy.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is designed to determine the EC50 of this compound in FGFR-amplified cell lines.

Materials:

  • FGFR-amplified cancer cell lines (e.g., NCI-H2077, RT112)

  • Complete cell culture medium

  • 96-well clear bottom cell culture plates

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK8) or CellTiter-Glo® Luminescent Cell Viability Assay

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1,500 to 3,000 cells per well in 100 µL of complete medium into a 96-well plate.[3][6]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 1 nM to 10 µM).

    • Include a DMSO-only control (vehicle).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 72 to 96 hours at 37°C, 5% CO2.[3][6]

  • Viability Measurement (CCK8 Example):

    • Add 10 µL of CCK8 reagent to each well.[3]

    • Incubate for 1-4 hours at 37°C.[3]

    • Measure the absorbance at 450 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).[6]

Protocol 2: Western Blotting for FGFR Pathway Inhibition

This protocol allows for the qualitative and semi-quantitative assessment of this compound's effect on FGFR signaling.

Materials:

  • FGFR-amplified cancer cell lines

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-15% gradient gels)[9]

  • Nitrocellulose or PVDF membranes[9]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2α, anti-FRS2α, anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours if assessing ligand-stimulated phosphorylation.

    • Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours). If applicable, stimulate with an appropriate FGF ligand for the last 15-30 minutes of incubation.[8]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer.[9]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.[9]

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe with loading control antibodies (e.g., GAPDH, α-tubulin) to ensure equal protein loading.[8]

Concluding Remarks

This compound is a valuable tool for investigating the role of FGFR signaling in cancer. Its ability to potently inhibit both wild-type and drug-resistant mutant FGFRs makes it a critical compound for preclinical studies.[1][2] The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies of FGFR-amplified cancers. While this compound has shown promise in preclinical models, it is important to note that it has demonstrated moderate stability in mouse liver microsomes, which may impact its in vivo applications.[10]

References

Troubleshooting & Optimization

FIIN-2 Technical Support Center: Troubleshooting Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with FIIN-2, a potent and irreversible pan-FGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] this compound is highly soluble in DMSO, with concentrations of 10 mg/mL to 100 mg/mL being achievable.[2][3][4] It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][2]

Q2: My this compound is not dissolving properly in DMSO. What could be the issue?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:

  • DMSO Quality: Ensure you are using fresh, high-purity, anhydrous DMSO. Old or improperly stored DMSO may have absorbed moisture, which negatively impacts solubility.[1][2]

  • Sonication and/or Gentle Heating: To aid dissolution, you can try sonicating the solution or gently warming it.[2] Be cautious with heating to avoid any potential degradation of the compound.

  • Concentration: While this compound is highly soluble in DMSO, attempting to create a supersaturated solution will result in incomplete dissolution. Refer to the solubility data for maximum concentrations.

Q3: Can I dissolve this compound in aqueous buffers like PBS?

A3: No, this compound is insoluble in water and ethanol.[1][5] Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation. For cell-based assays, a common practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: How should I prepare this compound for in vivo animal experiments?

A4: For in vivo administration, a multi-step procedure involving co-solvents is necessary to create a stable formulation. Direct injection of a DMSO stock solution is generally not advisable due to potential toxicity. Here are some example formulations:

  • PEG300, Tween-80, and Saline: A formulation can be prepared by sequentially adding and mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • SBE-β-CD in Saline: Another option involves using 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

  • Corn Oil: For some administration routes, a mixture of 10% DMSO and 90% corn oil can be used.[2] It is critical to add each solvent sequentially and ensure the solution is clear before adding the next component.[2]

Q5: How should I store this compound?

A5: Proper storage is crucial for maintaining the stability and activity of this compound.

  • Solid Powder: Store the solid powder at -20°C for long-term storage (up to 3 years).[2]

  • In Solvent (DMSO stock): Store stock solutions in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
DMSO≥ 100 mg/mL (157.55 mM)[2]
DMSO69 mg/mL (108.7 mM)[1]
DMSO10 mg/mL[3]
DMSO≥ 30 mg/mL[4]
WaterInsoluble[1]
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 634.73 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need 6.3473 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial.

  • Vortex the solution until the powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (typically ≤0.1%).

  • Add the final working solutions to your cell cultures.

Visualized Workflows and Pathways

FIIN2_Solubility_Troubleshooting start Start: Need to dissolve this compound solvent Select Solvent start->solvent dmso Use fresh, anhydrous DMSO solvent->dmso Recommended aqueous Aqueous Buffer (e.g., PBS) solvent->aqueous Not Recommended dissolve Attempt to Dissolve dmso->dissolve insoluble Result: Insoluble aqueous->insoluble success Successfully Dissolved (Stock Solution) dissolve->success If successful issue Dissolution Issue dissolve->issue If unsuccessful check_dmso Check DMSO quality (fresh, anhydrous?) issue->check_dmso sonicate Apply sonication or gentle warming check_dmso->sonicate re_attempt Re-attempt Dissolution sonicate->re_attempt re_attempt->dissolve

Caption: Troubleshooting workflow for this compound dissolution.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PLCg->Gene_Expression STAT->Gene_Expression FIIN2 This compound FIIN2->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

References

FIIN-2 Technical Support Center: Investigating Off-Target Effects on EGFR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for experiments involving the FGFR inhibitor, FIIN-2, with a specific focus on its off-target effects on the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, irreversible, pan-fibroblast growth factor receptor (FGFR) inhibitor.[1][2] It is designed to covalently bind to a cysteine residue in the P-loop of the ATP-binding site of FGFRs.[3] Its primary targets are FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] this compound was developed as a next-generation covalent inhibitor to overcome resistance to first-generation FGFR inhibitors, particularly those with gatekeeper mutations.[3][4]

Q2: Does this compound have off-target effects on EGFR?

A2: Yes, studies have shown that this compound exhibits moderate inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[4][5][6] While it is significantly more potent against FGFRs, the off-target binding to EGFR is a critical factor to consider during experimental design and data interpretation.[4] Another related compound, FIIN-3, shows even stronger inhibition of EGFR.[4]

Q3: How significant is the inhibition of EGFR by this compound compared to its intended FGFR targets?

A3: this compound is considerably more selective for FGFRs than for EGFR. For instance, the IC50 value for EGFR is approximately 204 nM, whereas the IC50 values for FGFR1 and FGFR2 are in the low single-digit nanomolar range (3.1 nM and 4.3 nM, respectively).[2][4][5] This indicates a selectivity window, but at higher concentrations, this compound can be expected to engage and inhibit EGFR signaling.

Q4: My cells show a phenotype that isn't explained by FGFR inhibition alone. Could this be due to off-target EGFR effects?

A4: It is possible. If you observe unexpected cellular effects, especially at higher concentrations of this compound, it is crucial to investigate potential off-target activities. EGFR is a key signaling receptor that regulates cell proliferation, survival, and migration.[7] Inhibition of EGFR could lead to phenotypes that overlap with or are distinct from those caused by FGFR inhibition. We recommend performing experiments to specifically assess the phosphorylation status of EGFR and its downstream effectors in your cellular model.

Q5: How can I experimentally verify if this compound is inhibiting EGFR in my cell line?

A5: The most direct method is to perform a Western blot analysis. You should treat your cells with this compound and a positive control (a known EGFR inhibitor) and then probe for the phosphorylated form of EGFR (p-EGFR). A reduction in the p-EGFR signal upon this compound treatment would indicate target engagement. It is also advisable to examine the phosphorylation status of downstream signaling proteins in the EGFR pathway, such as Akt and ERK.

Q6: Are there other known off-targets for this compound?

A6: Besides EGFR, kinome-wide screening has identified other potential off-targets for this compound. For example, this compound has been shown to form covalent adducts with SRC and inhibit SRC and YES kinase activities.[8] A recent study also identified adenosine monophosphate-activated protein kinase α1 (AMPKα1) as a novel target.[6][9] Researchers should be aware of these additional off-targets when interpreting experimental results.[6]

Data Presentation: this compound Inhibitory Potency

The following table summarizes the reported in vitro biochemical and cellular potencies of this compound against its primary FGFR targets and the off-target EGFR.

TargetAssay TypePotency (IC50 / EC50)Reference
FGFR1 Biochemical (IC50)3.09 nM - 3.1 nM[1][2][4]
Cellular (EC50)1 - 93 nM range[2][5]
FGFR2 Biochemical (IC50)4.3 nM[2][4]
Cellular (EC50)~1 nM range[4]
FGFR3 Biochemical (IC50)27 nM[2][4]
Cellular (EC50)1 - 93 nM range[2][5]
FGFR4 Biochemical (IC50)45 nM - 45.3 nM[1][2][4]
Cellular (EC50)1 - 93 nM range[2][5]
EGFR Biochemical (IC50) 204 nM [2][4][5]
Cellular (EC50) ~500 nM [5]

Experimental Protocols

Here are detailed protocols for key experiments to assess the on-target and off-target effects of this compound.

Biochemical Kinase Assay (Z'-Lyte™ Format) to Determine IC50

This protocol is adapted from standard kinase assay procedures used to characterize inhibitors like this compound.[4]

Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of a target kinase (e.g., FGFR or EGFR) in a purified system.

Materials:

  • Recombinant human kinase (FGFR or EGFR)

  • Z'-Lyte™ Kinase Assay Kit (or similar TR-FRET based kit)

  • This compound compound, serially diluted in DMSO

  • ATP solution

  • Kinase reaction buffer

  • 384-well assay plates (low-volume, black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare Reagents: Thaw all kit components, enzymes, and substrates on ice. Prepare the kinase reaction buffer as per the manufacturer's instructions.

  • Serial Dilution: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM. Then, create an intermediate dilution of the compound in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted this compound compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate Phosphorylation: Add 2.5 µL of the ATP solution to each well to start the phosphorylation reaction. Mix gently.

  • Develop Signal: After the kinase reaction (typically 60 minutes), add 5 µL of the development reagent from the assay kit to stop the reaction and generate the FRET signal.

  • Read Plate: Incubate for 60 minutes in the dark, then read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Proliferation Assay (Ba/F3 Cells) to Determine EC50

This protocol describes how to measure the effect of this compound on the proliferation of Ba/F3 cells engineered to be dependent on specific kinases like FGFR or EGFR.[4][5]

Objective: To determine the effective concentration of this compound that inhibits 50% of the proliferation of kinase-dependent cells.

Materials:

  • Ba/F3 cells engineered to express and depend on either an FGFR family member or EGFR.

  • Parental Ba/F3 cells (as a control for general cytotoxicity).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and appropriate selection antibiotics).

  • This compound compound, serially diluted.

  • 96-well clear-bottom cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Seed the engineered and parental Ba/F3 cells into 96-well plates at a density of approximately 1,500-5,000 cells per well in 100 µL of growth medium.[1]

  • Compound Addition: After 24 hours, add serially diluted this compound to the wells. Ensure a final DMSO concentration of <0.1% across all wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Measure Viability:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's protocol (e.g., add a volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the normalized cell viability against the logarithm of this compound concentration and use a non-linear regression model to calculate the EC50 value.

Western Blotting for EGFR Pathway Inhibition

Objective: To qualitatively or semi-quantitatively assess the inhibition of EGFR phosphorylation and downstream signaling in a chosen cell line.

Materials:

  • Cell line of interest (e.g., A431 for overexpressed EGFR, or a cancer cell line with known FGFR/EGFR expression).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., chemiluminescence imager).

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight if you plan to stimulate with a ligand (like EGF). Treat cells with various concentrations of this compound for a designated time (e.g., 2-4 hours). Include a positive control (known EGFR inhibitor) and a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR) overnight at 4°C, diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with antibodies for total EGFR and GAPDH.

  • Analysis: Compare the band intensity for phosphorylated proteins across the different treatment conditions, normalizing to the total protein and loading control.

Mandatory Visualizations

Signaling Pathway Diagrams

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT Transcription Gene Transcription (Proliferation, Survival) PLCg->Transcription RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT->Transcription FIIN2 This compound FIIN2->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Transcription AKT->Transcription FIIN2 This compound (Off-Target) FIIN2->EGFR

Caption: Simplified EGFR signaling pathway showing the off-target inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Unexpected Phenotype Observed with this compound Treatment q1 Hypothesis: Is the effect due to off-target EGFR inhibition? start->q1 exp_wb Experiment 1: Western Blot for p-EGFR - Treat cells with this compound - Probe for p-EGFR, total EGFR, p-ERK, total ERK q1->exp_wb res_wb Result: Reduction in p-EGFR? exp_wb->res_wb exp_prolif Experiment 2: Cell Proliferation Assay - Use EGFR-dependent cell line - Determine EC50 of this compound res_wb->exp_prolif Yes conclusion_no Conclusion: EGFR inhibition is not the primary cause. - Investigate other off-targets (e.g., SRC) - Perform kinome-wide screen res_wb->conclusion_no No res_prolif Result: Inhibition of proliferation? exp_prolif->res_prolif conclusion_yes Conclusion: Phenotype is likely mediated by off-target EGFR inhibition. - Consider dose reduction - Use more selective inhibitor res_prolif->conclusion_yes Yes res_prolif->conclusion_no No

Caption: Troubleshooting workflow to investigate this compound off-target effects on EGFR.

References

FIIN-2 Technical Support Center: Understanding Potential Cytotoxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information regarding the potential for cytotoxicity when utilizing the irreversible FGFR inhibitor, FIIN-2, at high concentrations in your experiments. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit cytotoxicity at high concentrations?

A: Yes, studies have shown that this compound can induce cytotoxicity at high concentrations. For instance, at a concentration of 10 μM, this compound has been observed to cause non-specific, off-target cytotoxic effects in prostate cancer cell lines[1]. In lung adenocarcinoma cell lines A549 and A549/DDP, this compound demonstrated IC50 values of 31.3 ± 0.2 μmol/L and 16.3 ± 0.4 μmol/L, respectively, indicating cytotoxic effects in the micromolar range[2].

Q2: What is the mechanism of cell death induced by high concentrations of this compound?

A: The primary mechanism of cell death induced by this compound at cytotoxic concentrations is mitochondria-mediated apoptosis[2]. This is characterized by a decrease in the mitochondrial membrane potential and the regulation of key apoptotic proteins.

Q3: What are the known off-targets of this compound that might contribute to cytotoxicity at high concentrations?

A: this compound is known to moderately inhibit other kinases besides its primary FGFR targets. These include the Epidermal Growth Factor Receptor (EGFR), with an IC50 of 204 nM, as well as SRC and YES kinases[3][4]. Chemical proteomics studies have also been employed to identify a broader range of potential off-target proteins, which may contribute to cellular effects at higher concentrations[5][6].

Q4: At what concentration should I be concerned about off-target cytotoxic effects?

A: While the specific concentration for off-target effects can be cell-line dependent, evidence suggests that concentrations around and above 3.3 µM may start to elicit responses not related to FGFR inhibition in some cell types[3]. In parental Ba/F3 cells, which lack FGFR dependence, no significant inhibition was observed up to 3.3 µM, suggesting that cytotoxicity in this range and above in other cell lines could be due to off-target effects[3]. A concentration of 10 μM has been explicitly noted to likely cause non-specific cytotoxic effects[1].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high cell death at concentrations intended for FGFR inhibition. High sensitivity of the cell line to this compound. Off-target effects even at lower concentrations. Errors in drug concentration calculation or preparation.Perform a dose-response curve starting from a low nanomolar range up to high micromolar concentrations to determine the optimal therapeutic window for your specific cell line. Verify the concentration and purity of your this compound stock.
Inconsistent cytotoxicity results between experiments. Variation in cell seeding density. Differences in treatment duration. Cell culture contamination. Instability of this compound in culture medium.Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. Maintain a consistent incubation time with the inhibitor. Regularly check cell cultures for any signs of contamination. Prepare fresh dilutions of this compound from a stock solution for each experiment.
High background signal in cell viability assays (e.g., MTT). High cell density leading to over-reduction of the reagent. Forceful pipetting during cell seeding causing cell stress or lysis.Optimize the cell number per well by performing a cell titration experiment. Handle cell suspensions gently during plating.
Difficulty in distinguishing between apoptosis and necrosis in flow cytometry. Suboptimal staining concentrations of Annexin V or Propidium Iodide (PI). Inappropriate compensation settings on the flow cytometer. Analyzing cells too long after staining.Titrate Annexin V and PI to determine the optimal concentrations for your cell type. Use single-stained controls (Annexin V only and PI only) to set up proper compensation. Analyze samples promptly (ideally within 1 hour) after staining.

Quantitative Data on this compound Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic and anti-proliferative effects of this compound at various concentrations.

Cell LineAssay TypeConcentrationEffectReference
A549 (Lung Adenocarcinoma)CCK-8IC50: 31.3 ± 0.2 µMCytotoxicity[2]
A549/DDP (Cisplatin-resistant Lung Adenocarcinoma)CCK-8IC50: 16.3 ± 0.4 µMCytotoxicity[2]
LNCaP, VCaP, CWR-R1 (Prostate Cancer)CellTiter-Glo10 µMCytotoxic[1]
Parental Ba/F3Proliferation Assay3.3 µMNot inhibited[3]
FGFR1-dependent Ba/F3Proliferation AssayEC50: in single- to double-digit nM rangeAnti-proliferative[3][7]
FGFR2-dependent Ba/F3Proliferation AssayEC50: in the 1 nM rangeAnti-proliferative[3][7]
FGFR3-dependent Ba/F3Proliferation AssayEC50: in single- to double-digit nM rangeAnti-proliferative[3][7]
FGFR4-dependent Ba/F3Proliferation AssayEC50: in single- to double-digit nM rangeAnti-proliferative[3][7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxicity of kinase inhibitors like this compound.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution. It is recommended to test a wide range of concentrations (e.g., from low nM to high µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol provides a step-by-step guide for quantifying apoptosis induced by this compound.

Materials:

  • 6-well plates or T25 flasks

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)

  • PBS

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

    • Treat the cells with the desired high concentrations of this compound (e.g., based on IC50 values) and a vehicle control for the chosen duration.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then wash the attached cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected supernatant. For suspension cells, simply collect the cells by centrifugation.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the flow cytometer and for compensation.

    • Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Visualizations

FIIN2_Cytotoxicity_Workflow cluster_experiment Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding & Culture FIIN2_Treatment Treatment with High Concentrations of this compound Cell_Culture->FIIN2_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) FIIN2_Treatment->Viability_Assay Measure metabolic activity Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) FIIN2_Treatment->Apoptosis_Assay Detect apoptotic cells Data_Quantification Quantify Cell Death & Determine IC50 Viability_Assay->Data_Quantification Mechanism_Elucidation Elucidate Apoptotic Pathway Apoptosis_Assay->Mechanism_Elucidation

Caption: Experimental workflow for assessing this compound cytotoxicity.

FIIN2_Apoptosis_Pathway cluster_off_target Off-Target Effects cluster_mitochondria Mitochondrial Pathway FIIN2_High_Conc High Concentration this compound Off_Target_Kinases Inhibition of Off-Target Kinases (e.g., EGFR, SRC) FIIN2_High_Conc->Off_Target_Kinases Likely contributes to Bcl2_Family Bax (Upregulated) Bcl-2 (Downregulated) FIIN2_High_Conc->Bcl2_Family Induces changes in Bcl-2 family proteins Off_Target_Kinases->Bcl2_Family Potential upstream signaling Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito_Perm Cytochrome_c Cytochrome c Release Mito_Perm->Cytochrome_c Apaf1_Casp9 Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apaf1_Casp9 Caspase3 Caspase-3 Activation Apaf1_Casp9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

References

Technical Support Center: Optimizing FIIN-2 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the irreversible FGFR inhibitor, FIIN-2, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an irreversible, pan-fibroblast growth factor receptor (FGFR) inhibitor. It covalently binds to a specific cysteine residue in the P-loop of the ATP-binding pocket of FGFRs, leading to sustained inhibition of receptor signaling.[1][2][3] This irreversible binding makes it effective against certain mutations that confer resistance to reversible FGFR inhibitors.[2][3]

Q2: What are the in vitro IC50 and EC50 values for this compound?

A2: this compound has shown potent activity against all four FGFR family members in biochemical and cell-based assays. The reported IC50 and EC50 values are summarized in the table below.

Assay Type Target IC50 / EC50 (nM)
Biochemical IC50 FGFR13.09
FGFR24.3
FGFR327
FGFR445.3
Cellular EC50 FGFR1-dependent Ba/F3 cells1 - 93
FGFR2-dependent Ba/F3 cells~1
FGFR2 V564M mutant Ba/F3 cells58

Data compiled from multiple sources.[1][4]

Q3: Are there any known off-target effects of this compound?

A3: Yes, this compound has been shown to have some off-target activity. It can moderately inhibit the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 204 nM.[4] Additionally, recent studies have identified AMP-activated protein kinase α1 (AMPKα1) as a novel target of this compound, which may contribute to its anti-tumor activity through the induction of autophagy.

Q4: Has an effective in vivo dosage for this compound in mouse models been established?

A4: To date, a specific, established in vivo dosage for this compound in mouse models has not been explicitly reported in peer-reviewed literature. While some studies have mentioned the use of this compound in mouse xenograft models of lung adenocarcinoma, the specific dosage administered was not provided. Therefore, researchers will need to perform dose-finding (dose escalation) studies to determine the optimal therapeutic dose with an acceptable toxicity profile for their specific animal model and tumor type.

Q5: What is a recommended starting point for a dose-finding study with this compound in mice?

A5: While a definitive starting dose for this compound is not available, a common practice is to start with a low dose, guided by in vitro potency and the reported in vivo dosages of other FGFR inhibitors. For other pan-FGFR inhibitors, such as Dovitinib and Lucitanib, in vivo studies in mice have utilized doses ranging from 2.5 mg/kg to 50 mg/kg, administered orally. A conservative starting dose for this compound could be in the lower end of this range (e.g., 2.5 - 5 mg/kg) administered daily, with subsequent dose escalation while monitoring for efficacy and toxicity.

Troubleshooting Guide

Issue 1: Poor solubility or precipitation of this compound during formulation.

  • Possible Cause: this compound has limited aqueous solubility. Improper solvent selection or preparation technique can lead to precipitation.

  • Troubleshooting Steps:

    • Use a recommended formulation: A commonly used vehicle for in vivo administration of this compound is a mixture of DMSO, PEG300, Tween 80, and sterile water or saline. A suggested protocol is to first dissolve this compound in a small amount of DMSO (e.g., 5% of the final volume) and then slowly add PEG300 (e.g., 40%) and Tween 80 (e.g., 5%) with gentle vortexing, followed by the addition of the aqueous component to the final volume.

    • Prepare fresh daily: Due to potential stability issues in aqueous solutions, it is highly recommended to prepare the this compound formulation fresh each day before administration.

    • Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.

Issue 2: Lack of tumor growth inhibition in a xenograft model.

  • Possible Cause 1: Suboptimal Dosage. The administered dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue.

    • Troubleshooting Steps:

      • Perform a dose-escalation study to evaluate higher doses of this compound.

      • Analyze plasma and tumor tissue concentrations of this compound to assess its pharmacokinetic profile in your model.

  • Possible Cause 2: Tumor Model Insensitivity. The xenograft model being used may not be dependent on FGFR signaling for its growth and survival.

    • Troubleshooting Steps:

      • Confirm FGFR expression and activation (phosphorylation) in your tumor model via Western blot or immunohistochemistry.

      • Consider using a tumor model with a known FGFR amplification, fusion, or activating mutation.

  • Possible Cause 3: Poor Bioavailability. The route of administration or formulation may not be optimal for this compound absorption.

    • Troubleshooting Steps:

      • If using oral gavage, ensure proper technique to avoid accidental administration into the lungs.

      • Consider alternative routes of administration, such as intraperitoneal (IP) injection, though this may alter the pharmacokinetic profile.

Issue 3: Signs of toxicity in treated animals (e.g., weight loss, lethargy).

  • Possible Cause: High Dosage or Off-Target Effects. The administered dose of this compound may be too high, leading to toxicity.

  • Troubleshooting Steps:

    • Reduce the dosage: Lower the dose of this compound in subsequent experiments.

    • Change the dosing schedule: Consider intermittent dosing (e.g., every other day or twice weekly) instead of daily administration to allow for recovery between doses.

    • Monitor animal health closely: Regularly monitor body weight, food and water intake, and clinical signs of distress.

    • Perform histopathological analysis: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any signs of organ toxicity.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Oral Administration

This protocol provides a general guideline for preparing a this compound solution for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile water for injection or 0.9% saline

Procedure:

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

  • In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in a volume of DMSO equivalent to 5% of the final desired volume. Vortex gently until fully dissolved.

  • Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly by gentle vortexing.

  • Add Tween 80 to a final concentration of 5% of the total volume. Mix until the solution is clear.

  • Slowly add sterile water or saline to reach the final desired volume. The final solution should be clear.

  • Administer the freshly prepared solution to the animals via oral gavage.

Protocol 2: General Workflow for a Dose-Finding Study in a Xenograft Model

This protocol outlines the key steps for determining an effective and well-tolerated dose of this compound.

dot

DoseFindingWorkflow cluster_Phase1 Phase 1: Maximum Tolerated Dose (MTD) Determination cluster_Phase2 Phase 2: Efficacy Study MTD_Start Select Starting Dose (e.g., 2.5 mg/kg) Dose_Escalation Administer to Small Cohorts (n=3-5 mice/group) MTD_Start->Dose_Escalation Monitor_Toxicity Monitor for Toxicity (Weight loss, clinical signs) Dose_Escalation->Monitor_Toxicity MTD_Decision Determine MTD Monitor_Toxicity->MTD_Decision Efficacy_Start Select Doses Below MTD (e.g., MTD, MTD/2) MTD_Decision->Efficacy_Start Inform Dose Selection Tumor_Implantation Implant Tumor Cells/Fragments Efficacy_Start->Tumor_Implantation Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound doses) Tumor_Implantation->Treatment_Groups Monitor_Efficacy Monitor Tumor Growth and Body Weight Treatment_Groups->Monitor_Efficacy Endpoint_Analysis Endpoint Analysis (Tumor weight, PK/PD) Monitor_Efficacy->Endpoint_Analysis

Caption: Workflow for a dose-finding and efficacy study of this compound in a mouse xenograft model.

Signaling Pathway

FGFR Signaling Pathway and Inhibition by this compound

dot

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg FIIN2 This compound FIIN2->FGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.

References

FIIN-2 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FIIN-2, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR). This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a next-generation, irreversible pan-FGFR inhibitor.[1] It potently inhibits FGFR1, FGFR2, FGFR3, and FGFR4 by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the kinase domain.[2] This irreversible binding leads to sustained inhibition of FGFR signaling.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the stability and activity of this compound. Refer to the tables below for detailed storage conditions for both solid compound and solutions.

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: this compound is soluble in DMSO for in vitro studies.[3] For in vivo applications, specific formulations are required to ensure solubility and bioavailability. Detailed protocols for preparing solutions for both types of experiments are provided in the "Experimental Protocols" section. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4]

Q4: What are the known off-target effects of this compound?

A4: While this compound is a potent FGFR inhibitor, it has been shown to have some off-target activity. Notably, it can moderately inhibit the Epidermal Growth Factor Receptor (EGFR).[1][5] Researchers should consider these off-target effects when designing experiments and interpreting results.

Data Presentation

Table 1: this compound Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder-20°C≥ 4 years[3]Store desiccated.
In DMSO-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
In DMSO-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
Table 2: this compound IC₅₀ Values
TargetIC₅₀ (nM)
FGFR13.1[4]
FGFR24.3[4]
FGFR327[4]
FGFR445[4]
EGFR204[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Reconstitution: Dissolve solid this compound powder in fresh, anhydrous DMSO to a stock concentration of 10 mM.[6]

  • Solubilization: If necessary, gently warm the solution and/or sonicate to ensure complete dissolution.[4]

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C as specified in Table 1.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol provides a starting point for formulation development and may require optimization based on the specific animal model and experimental design.

  • Vehicle Preparation: Prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • Dissolution:

    • Add the required volume of this compound DMSO stock solution to PEG300 and mix thoroughly.[4]

    • Add Tween-80 and mix until the solution is clear.[4]

    • Add saline to reach the final desired volume and concentration.[4]

  • Administration: The final solution should be clear. It is recommended to use the formulation on the same day it is prepared.[4]

Protocol 3: Cell-Based Proliferation Assay
  • Cell Plating: Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 72-96 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo®, according to the manufacturer's instructions.[6]

  • Data Analysis: Calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no this compound activity in cell-based assays Improper storage or handling: Compound may have degraded due to exposure to light, moisture, or repeated freeze-thaw cycles.Always store this compound as recommended (see Table 1). Aliquot stock solutions to minimize freeze-thaw cycles.
Incomplete dissolution: The compound may not be fully dissolved in the solvent.Ensure complete dissolution by gentle warming or sonication. Visually inspect the solution for any precipitate.
Cell line resistance: The cell line may not be dependent on FGFR signaling or may have acquired resistance mechanisms.Confirm FGFR expression and activation in your cell line. Consider using cell lines known to be sensitive to FGFR inhibitors.
Inconsistent results between experiments Variability in compound preparation: Inconsistent concentrations of stock or working solutions.Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes.
Cell culture variability: Differences in cell passage number, confluency, or health.Use cells within a consistent passage number range. Ensure consistent plating densities and cell health.
Unexpected off-target effects Inhibition of other kinases: this compound is known to inhibit EGFR at higher concentrations.[1]Perform dose-response experiments to determine the optimal concentration that minimizes off-target effects. Use a more selective inhibitor as a control if available.
Precipitation of this compound in in vivo formulation Poor solubility: The chosen vehicle may not be optimal for the required concentration.Try alternative formulations. For example, a formulation with 10% DMSO and 90% corn oil can be considered.[6] Ensure each solvent is added sequentially and mixed thoroughly.[4]

Visualizations

FIIN2_Mechanism_of_Action This compound Mechanism of Action cluster_cell Cell Membrane FGFR FGFR ATP_pocket ATP Binding Pocket FGFR->ATP_pocket contains Covalent_Bond Covalent Bond Formation (Irreversible Inhibition) ATP_pocket->Covalent_Bond Facilitates FIIN2 This compound FIIN2->ATP_pocket Binds to Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Covalent_Bond->Downstream_Signaling Blocks Inhibition Inhibition of Proliferation, Angiogenesis, etc. Downstream_Signaling->Inhibition Leads to

Caption: Covalent inhibition of FGFR by this compound.

experimental_workflow General Experimental Workflow with this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis storage This compound Storage (-20°C or -80°C) dissolution Dissolution (e.g., DMSO) storage->dissolution formulation Working Solution/ Formulation Prep dissolution->formulation in_vitro In Vitro Assay (e.g., Cell Proliferation) formulation->in_vitro in_vivo In Vivo Study (e.g., Animal Model) formulation->in_vivo data_acq Data Acquisition (e.g., Plate Reader) in_vitro->data_acq in_vivo->data_acq stat_analysis Statistical Analysis (e.g., IC50 Calculation) data_acq->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: Workflow for this compound experiments.

troubleshooting_logic This compound Troubleshooting Logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Unexpected Experimental Outcome check_storage Verify Storage & Handling Conditions start->check_storage check_prep Confirm Solution Preparation Protocol start->check_prep check_cells Assess Cell Health & FGFR Status start->check_cells dose_response Perform Dose-Response Curve start->dose_response Consider Off-Target Effects new_aliquot Use Fresh Aliquot of this compound check_storage->new_aliquot optimize_prep Optimize Formulation/ Dissolution check_prep->optimize_prep validate_cells Use Validated Cell Line check_cells->validate_cells

Caption: Troubleshooting flowchart for this compound.

References

FIIN-2 Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected experimental results with FIIN-2, a potent and irreversible pan-FGFR inhibitor. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe inhibition of the "DFG-out" conformation of FGFR. Isn't this compound a Type I inhibitor?

A1: This is an astute observation and a documented "unexpected" finding in the structural analysis of this compound. While it was designed as a Type I inhibitor, co-crystal structures with the FGFR4 kinase domain revealed that this compound can induce and stabilize an inactive "DFG-out" conformation.[1][2] This is unusual because this compound lacks the typical structural motifs of Type II inhibitors that are known to bind to this inactive state.[1] This unique binding mode contributes to its efficacy and has significant implications for its use in overcoming drug resistance.[1][2]

Q2: Our results show off-target activity on EGFR. Is this expected?

A2: Yes, moderate off-target activity of this compound on the Epidermal Growth Factor Receptor (EGFR) has been reported.[1][3] While this compound is a potent pan-FGFR inhibitor, it exhibits some cross-reactivity with EGFR. A related compound, FIIN-3, shows even more potent dual-inhibitory action against both FGFR and EGFR by targeting distinct cysteine residues in each kinase.[1][2] If your experimental system expresses high levels of EGFR, you may observe effects mediated by the inhibition of this receptor.

Q3: We are seeing significant cytotoxicity in our cell line model that doesn't seem to correlate with FGFR inhibition alone. What could be the cause?

A3: At higher concentrations (in the micromolar range), this compound has been observed to cause cytotoxic off-target effects in some cancer cell lines, such as certain prostate cancer models.[4] More recent research has also identified the AMP-activated protein kinase α1 (AMPKα1) as a novel off-target of this compound.[5][6] this compound can covalently bind to and activate AMPKα1, which may induce autophagy and contribute to its anti-tumor activity, but could also lead to unexpected cellular responses depending on the context.[5][6] It is advisable to perform dose-response experiments to distinguish between FGFR-specific effects and potential off-target cytotoxicity.

Q4: We are working with a gatekeeper mutant of FGFR, and this compound is still effective. How is this possible?

A4: The high potency of this compound against FGFR gatekeeper mutations (e.g., V561M in FGFR1 and V564M in FGFR2) is a key and intended feature of this inhibitor.[1] Its irreversible, covalent binding mechanism allows it to overcome the resistance conferred by these mutations, which typically sterically hinder the binding of first-generation, reversible FGFR inhibitors.[1][2] Cellular washout experiments have confirmed the sustained inhibition of FGFR autophosphorylation by this compound even after the compound is removed, demonstrating its covalent mode of action.[1]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Assay Type
FGFR13.1Z'-Lyte
FGFR24.3Z'-Lyte
FGFR327Z'-Lyte
FGFR445Z'-Lyte
EGFR204Z'-Lyte

Data compiled from multiple sources.[1][3][7][8]

Table 2: Cellular Antiproliferative Activity of this compound (EC50 values)
Cell LineBackground DependencyEC50 (nM) Range
FGFR1-4 Ba/F3 cellsFGFR1-41 - 93
FGFR2 V564M Ba/F3 cellsFGFR2 Gatekeeper Mutant58
4T1 (Breast Cancer)Pan-FGFRPotent
EGFR vIII Ba/F3 cellsEGFR506

Data compiled from multiple sources.[1][3][7]

Experimental Protocols

Cellular Proliferation Assay
  • Cell Plating: Plate cells (e.g., Ba/F3 engineered cells or cancer cell lines) in 96-well plates at a density of 1,500 to 3,000 cells per well. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted inhibitor to the cells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a luminescent assay reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate EC50 values by plotting the relative luminescence against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Covalent Inhibition Washout Experiment
  • Cell Treatment: Treat cells (e.g., WT FGFR2 Ba/F3 cells) with this compound or a reversible inhibitor (e.g., BGJ398) at a concentration of 20 nM for 3 hours.

  • Washout: After incubation, wash the cells extensively with PBS to remove any unbound inhibitor.

  • Recovery: Add fresh culture medium without the inhibitor and allow the cells to recover for 4 hours.

  • Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to detect the phosphorylation status of FGFR2 (e.g., p-FGFR2 Tyr656/657) and downstream signaling proteins like FRS2, AKT, and ERK1/2.

  • Analysis: Compare the levels of phosphorylated proteins in the this compound treated cells to the reversible inhibitor and control groups. Sustained inhibition of phosphorylation after washout indicates covalent binding.[1]

Visualizations

FIIN2_Mechanism cluster_membrane Cell Membrane FGFR FGFR (Fibroblast Growth Factor Receptor) Downstream_Signaling Downstream Signaling (FRS2, AKT, ERK1/2) FGFR->Downstream_Signaling Phosphorylation Cascade FIIN2 This compound FIIN2->FGFR Irreversible Covalent Binding Gatekeeper_Mutation Gatekeeper Mutation (e.g., V564M) FIIN2->Gatekeeper_Mutation Overcomes Resistance Gatekeeper_Mutation->FGFR Confers Resistance to Reversible Inhibitors Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Troubleshooting_Flowchart Start Unexpected Experimental Result with this compound Q1 Observing Inhibition of 'DFG-out' Conformation? Start->Q1 Q2 Seeing Off-Target Activity on EGFR? Start->Q2 Q3 High Cytotoxicity Observed? Start->Q3 A1 This is a known, unique binding mode for this compound. Q1->A1 Yes A2 Moderate cross-reactivity with EGFR is documented. Q2->A2 Yes A3 Consider dose-dependent off-target effects (e.g., AMPKα1). Perform dose-response curve. Q3->A3 Yes Signaling_Pathway cluster_fgfr Primary Target cluster_off_target Observed Off-Targets FIIN2 This compound FGFR FGFR FIIN2->FGFR Inhibits EGFR EGFR (Moderate Inhibition) FIIN2->EGFR Inhibits AMPK AMPKα1 (Activation) FIIN2->AMPK Activates FRS2 FRS2 FGFR->FRS2 AKT AKT FRS2->AKT ERK ERK1/2 FRS2->ERK

References

FIIN-2 inhibitor cross-reactivity with other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of the FIIN-2 inhibitor, with a specific focus on its cross-reactivity with other kinases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, irreversible, pan-fibroblast growth factor receptor (FGFR) inhibitor. It covalently binds to a cysteine residue in the P-loop of the ATP-binding site of FGFRs. It is effective against wild-type FGFRs and has been developed to overcome resistance to first-generation FGFR inhibitors, including those with gatekeeper mutations.[1][2][3][4]

Q2: What are the known primary off-target kinases for this compound?

A2: While this compound shows good overall kinase selectivity, it has been demonstrated to have moderate to significant activity against a few other kinases. The most well-documented off-targets include the Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src (SRC), Tyrosine-protein kinase Yes (YES), and AMP-activated protein kinase α1 (AMPKα1).[5][6]

Q3: How significant is the cross-reactivity of this compound with EGFR?

A3: this compound exhibits moderate inhibitory activity against EGFR. While its potency against FGFRs is in the low nanomolar range, its IC50 for EGFR is significantly higher, indicating less potent inhibition.[1][7] However, this interaction should be considered when interpreting experimental results in cellular models with active EGFR signaling.

Q4: Can this compound be used to study FGFR signaling in cells with high EGFR activity?

A4: Caution is advised. Due to the cross-reactivity with EGFR, using this compound in cell lines with high endogenous or activated EGFR may lead to confounding off-target effects. It is recommended to use cell lines with low or no EGFR expression, or to use a complementary approach with a more selective FGFR inhibitor to validate findings.

Data Presentation: this compound Kinase Inhibition Profile

The following tables summarize the quantitative data on this compound's inhibitory activity against its primary targets and key off-target kinases.

Table 1: this compound Inhibitory Activity (IC50) Against Primary FGFR Targets

KinaseIC50 (nM)Assay Type
FGFR13.1Z'-lyte
FGFR24.3Z'-lyte
FGFR327Z'-lyte
FGFR445Z'-lyte

Data sourced from Tan L, et al. PNAS, 2014.[1]

Table 2: this compound Inhibitory Activity (IC50) Against Known Off-Target Kinases

KinaseIC50 (nM)Assay Type
EGFR204Z'-lyte

Data sourced from Tan L, et al. PNAS, 2014.[1]

Note: A comprehensive KINOMEscan profiling of this compound was performed against a panel of 456 kinases. While the full dataset is extensive, the primary off-targets with significant binding are highlighted in the troubleshooting section. Researchers are encouraged to consult the supplementary materials of the original publication for the complete dataset (Tan L, et al. PNAS. 2014;111(45):E4869-77).[1]

Experimental Protocols

Here we provide detailed methodologies for key experiments to assess kinase inhibitor specificity.

Protocol 1: TR-FRET Based Kinase Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound against a target kinase.

Materials:

  • Kinase of interest

  • This compound inhibitor

  • TR-FRET donor fluorophore-labeled antibody (e.g., Europium- or Terbium-labeled)

  • TR-FRET acceptor fluorophore-labeled substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., EDTA)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.

    • Prepare a 2x solution of the kinase in assay buffer.

    • Prepare a 2x solution of the acceptor-labeled substrate and ATP in assay buffer.

    • Prepare a 2x stop/detection solution containing the donor-labeled antibody and EDTA in an appropriate buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 2x this compound serial dilution to the assay plate wells.

    • Add 5 µL of the 2x kinase solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Add 10 µL of the 2x stop/detection solution to all wells.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: KINOMEscan™ Kinase Selectivity Profiling

This protocol provides a general overview of the KINOMEscan™ competition binding assay methodology. For specific experimental execution, it is recommended to use the services of a specialized provider.[8][9][10][11]

Principle: The KINOMEscan™ assay is an in vitro competition binding assay that quantifies the interaction between a test compound (this compound) and a panel of DNA-tagged kinases. The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound. A reduction in the amount of bound kinase indicates an interaction between the compound and the kinase.

Workflow:

  • Assay Components:

    • A large panel of human kinases, each tagged with a unique DNA sequence.

    • An immobilized, active-site directed ligand.

    • This compound at a specified concentration (typically 1 µM for initial screening).

  • Competition Assay:

    • The DNA-tagged kinase, this compound, and the immobilized ligand are incubated together.

    • If this compound binds to the kinase's ATP-binding site, it will compete with the immobilized ligand, resulting in less kinase being captured on the solid support.

  • Quantification:

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Interpretation:

    • The results are typically reported as a percentage of the control (DMSO) binding. A lower percentage indicates a stronger interaction between this compound and the kinase.

    • Selectivity can be visualized using a dendrogram (TREEspot™) representation of the kinome.

Troubleshooting Guide

Issue 1: Unexpected Phenotype or Off-Target Effects in Cellular Assays

  • Question: My experimental results using this compound in a cell-based assay are not consistent with known FGFR signaling pathways. Could this be due to off-target effects?

  • Answer: Yes, unexpected cellular phenotypes can arise from this compound's cross-reactivity with other kinases.

    • Troubleshooting Steps:

      • Review the Kinome Profile: Cross-reference the known off-targets of this compound (EGFR, SRC, YES, AMPKα1) with the signaling pathways active in your cellular model.

      • Use Control Inhibitors: Validate your findings using a structurally different and more selective FGFR inhibitor. If the phenotype persists with the control inhibitor, it is more likely to be an on-target FGFR effect.

      • Use Rescue Experiments: If you suspect an off-target effect on a specific kinase (e.g., EGFR), try to rescue the phenotype by co-treating with an activator of that kinase's downstream pathway.

      • Lower the Concentration: Use the lowest effective concentration of this compound that inhibits FGFR signaling to minimize off-target effects.

      • Use Knockout/Knockdown Models: The most definitive way to confirm an on-target effect is to use CRISPR/Cas9 or shRNA to deplete FGFR and observe if the phenotype is recapitulated.

Issue 2: Difficulty in Correlating Biochemical IC50 with Cellular EC50

  • Question: The IC50 of this compound for my target FGFR in a biochemical assay is much lower than the EC50 I observe in my cellular proliferation assay. Why is there a discrepancy?

  • Answer: This is a common observation and can be due to several factors.

    • Troubleshooting Steps:

      • Cellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, while intracellular ATP levels are much higher. This can lead to a rightward shift in the apparent potency in cellular assays for ATP-competitive inhibitors.

      • Cell Permeability and Efflux: this compound may have limited cell permeability or be subject to active efflux by transporters in your cell line, reducing its effective intracellular concentration.

      • Protein Binding: Binding of this compound to plasma proteins in the cell culture medium or to intracellular proteins can reduce the free concentration available to bind to the target kinase.

      • Irreversible Inhibition: As an irreversible inhibitor, the duration of treatment can significantly impact the observed cellular potency. Ensure that your incubation time is sufficient for covalent bond formation.

Visualizations

FIIN2_Troubleshooting_Workflow start Unexpected Cellular Phenotype Observed check_off_target Review this compound Kinome Profile start->check_off_target use_control Use Structurally Different FGFR Inhibitor check_off_target->use_control phenotype_persists Phenotype Persists? use_control->phenotype_persists lower_conc Lower this compound Concentration knockdown Use FGFR Knockdown/ Knockout Model lower_conc->knockdown phenotype_recap Phenotype Recapitulated? knockdown->phenotype_recap phenotype_persists->lower_conc No on_target Likely On-Target FGFR Effect phenotype_persists->on_target Yes phenotype_recap->on_target Yes off_target Likely Off-Target Effect phenotype_recap->off_target No

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Signaling_Pathways cluster_FGFR FGFR Signaling (Primary Target) cluster_Off_Targets Key Off-Target Pathways FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg EGFR EGFR EGFR_downstream Cell Proliferation, Survival EGFR->EGFR_downstream SRC SRC SRC_downstream Cell Adhesion, Migration SRC->SRC_downstream AMPK AMPK AMPK_downstream Metabolism, Autophagy AMPK->AMPK_downstream FIIN2 This compound FIIN2->FGFR Inhibits FIIN2->EGFR Inhibits FIIN2->SRC Inhibits FIIN2->AMPK Activates

Caption: this compound's impact on primary and off-target signaling pathways.

References

Technical Support Center: Minimizing FIIN-2 Off-Target Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FIIN-2, a potent and irreversible pan-FGFR inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its off-target activities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a second-generation, irreversible pan-inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). It forms a covalent bond with a conserved cysteine residue in the P-loop of the ATP-binding pocket of FGFRs 1, 2, 3, and 4, leading to their inactivation.[1][2][3] Its primary targets are the members of the FGFR family.

Q2: What are the known off-targets of this compound?

A2: While this compound is a potent FGFR inhibitor, it has been shown to have off-target activity against other kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1][4][5] It also shows some activity against other kinases like SRC and YES.[6] It is crucial to consider these off-target effects when interpreting experimental results.

Q3: Why is it important to minimize the off-target activity of this compound?

A3: Minimizing off-target activity is critical for several reasons. Off-target effects can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target (FGFRs).[7] In a therapeutic context, off-target activities can cause unwanted side effects and toxicity.[8] For research applications, ensuring that the observed effects are due to on-target inhibition is essential for validating FGFRs as drug targets and for understanding their biological functions.

Q4: How does the covalent nature of this compound influence its activity and potential for off-targets?

A4: As a covalent inhibitor, this compound forms a stable, long-lasting bond with its target kinases. This can lead to prolonged inhibition even after the compound has been cleared from the system.[9] While this property can enhance its potency against the intended FGFR targets, the reactive nature of its acrylamide "warhead" can also lead to covalent modification of other proteins with accessible cysteine residues, contributing to its off-target profile.[10]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and provides strategies to mitigate them.

Issue 1: Unexpected or Excessive Cell Death at Low Concentrations

  • Question: I am observing significant cytotoxicity in my cell line at concentrations of this compound that are much lower than expected based on its FGFR inhibition profile. What could be the cause?

  • Answer: This issue could stem from several factors:

    • Off-Target Toxicity: Your cell line may be particularly sensitive to the inhibition of one of this compound's off-targets, such as EGFR.[4] If the cells are dependent on EGFR signaling for survival, even moderate inhibition by this compound could lead to apoptosis. It has been noted that at higher concentrations (e.g., 10 μM), this compound can cause cytotoxic off-target effects.[11]

    • Cell Line Sensitivity: The parental Ba/F3 cell line, which is not dependent on FGFR signaling, is not significantly inhibited by this compound at concentrations up to 3.3 µM.[1] If you are using a different cell line, it may have a different sensitivity profile.

    • Experimental Conditions: Ensure that the experimental conditions, such as cell density and incubation time, are consistent and optimized for your specific cell line.

  • Troubleshooting Steps:

    • Validate Off-Target Sensitivity: Test the sensitivity of your cell line to a highly selective EGFR inhibitor. If the cells are sensitive, the observed cytotoxicity with this compound may be due to its effect on EGFR.

    • Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 value for this compound in your cell line.

    • Use a Control Inhibitor: Compare the effects of this compound with a more selective but structurally related non-covalent FGFR inhibitor to differentiate between on-target and off-target effects.

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

  • Question: The IC50 value of this compound in my biochemical assay is much lower than the EC50 value I'm observing in my cell-based assay. Why is there a difference?

  • Answer: It is common to see a difference between biochemical and cellular potencies. This can be attributed to:

    • Cellular ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations, which may not reflect the high physiological ATP levels within a cell. As an ATP-competitive inhibitor, this compound's apparent potency can be lower in a cellular environment.

    • Cellular Uptake and Efflux: The inhibitor needs to cross the cell membrane to reach its target. Poor cell permeability or active efflux by transporters can reduce the intracellular concentration of the inhibitor.

    • Target Engagement in a Cellular Context: The accessibility of the target kinase within the complex cellular environment can differ from that in a purified biochemical system.

  • Troubleshooting Workflow:

    Discrepancy Discrepancy Observed (Biochemical vs. Cellular Potency) Biochem Biochemical Assay (e.g., Z'-LYTE) Discrepancy->Biochem Cellular Cell-Based Assay (e.g., Ba/F3 Proliferation) Discrepancy->Cellular CETSA Perform Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells. Cellular->CETSA Validate Target Engagement Permeability Assess Cell Permeability (e.g., PAMPA assay) Cellular->Permeability Check Compound Uptake Efflux Investigate Efflux Pump Activity (Use efflux pump inhibitors) Cellular->Efflux Check Compound Efflux ATP_Conc Consider High Cellular ATP (May require higher inhibitor concentration) Cellular->ATP_Conc Consider ATP Competition Analyze Analyze Results and Re-evaluate Cellular Potency CETSA->Analyze Permeability->Analyze Efflux->Analyze ATP_Conc->Analyze

    Workflow for troubleshooting assay discrepancies.

Issue 3: Difficulty in Confirming On-Target vs. Off-Target Phenotypes

  • Question: I'm observing a specific cellular phenotype after treating with this compound, but I'm not sure if it's due to FGFR inhibition or an off-target effect. How can I confirm this?

  • Answer: Differentiating on-target from off-target effects is a critical step in inhibitor studies.

  • Strategies for Deconvolution:

    • Use Structurally Unrelated Inhibitors: Test other potent and selective FGFR inhibitors with different chemical scaffolds. If they produce the same phenotype, it is more likely an on-target effect.

    • Rescue Experiments: If possible, "rescue" the phenotype by overexpressing a drug-resistant mutant of FGFR or by providing a downstream signaling molecule.

    • Kinome-wide Profiling: Utilize techniques like KinomeScan to get a broader view of the kinases that this compound interacts with at the concentration you are using. This can help identify other potential off-targets that may be responsible for the observed phenotype.

    • CRISPR/Cas9 Knockout: Knocking out the intended target (FGFR) should phenocopy the effect of the inhibitor if the effect is on-target.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary targets and key off-targets.

Table 1: this compound Activity against FGFR Family Kinases

KinaseIC50 (nM)EC50 (nM) in Ba/F3 cells
FGFR13.11-93
FGFR24.3~1
FGFR3271-93
FGFR4451-93
FGFR2 (V564M Gatekeeper Mutant)N/A58
Data compiled from multiple sources.[1][2][3][5][12]

Table 2: this compound Activity against Known Off-Target Kinases

KinaseIC50 (nM)
EGFR204
Data compiled from multiple sources.[1][2][5][12]

Key Experimental Protocols

1. Z'-LYTE™ Biochemical Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against a purified kinase.

  • Principle: This assay uses a FRET-based peptide substrate. Kinase-mediated phosphorylation of the peptide protects it from proteolytic cleavage. Inhibition of the kinase results in the peptide remaining unphosphorylated and therefore susceptible to cleavage, leading to a loss of FRET.[12][13][14]

  • Materials:

    • Purified active kinase

    • Z'-LYTE™ Peptide Substrate

    • ATP

    • Kinase Buffer

    • This compound (or other test compounds)

    • Z'-LYTE™ Development Reagent

    • Stop Reagent

    • Microplate reader capable of fluorescence measurements

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the kinase, the appropriate FRET-peptide substrate, and the this compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized duration (e.g., 60 minutes).

    • Add the Development Reagent, which contains a site-specific protease, and incubate.

    • Stop the reaction by adding the Stop Reagent.

    • Read the plate on a fluorescence plate reader, measuring the emission of both the donor (Coumarin) and acceptor (Fluorescein) fluorophores.

    • Calculate the emission ratio and determine the percent inhibition. Plot the data to determine the IC50 value.

2. Ba/F3 Cell Proliferation Assay

This cell-based assay is used to determine the potency of this compound in a cellular context.

  • Principle: Ba/F3 cells are an IL-3 dependent murine pro-B cell line. When these cells are engineered to express a constitutively active kinase, such as an FGFR fusion protein, they can proliferate in the absence of IL-3. An inhibitor of that kinase will block this proliferation.[15][16][17][18]

  • Materials:

    • Ba/F3 cells engineered to express the target kinase (e.g., TEL-FGFR1)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • IL-3-free assay medium

    • This compound (or other test compounds)

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well cell culture plates

  • Procedure:

    • Wash the engineered Ba/F3 cells to remove any residual IL-3 and resuspend them in IL-3-free assay medium.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well).

    • Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot the results to determine the EC50 value.

3. Cellular Thermal Shift Assay (CETSA®)

This assay is used to verify the direct binding of this compound to its target protein inside intact cells.

  • Principle: The binding of a ligand (like this compound) to its target protein can increase the protein's thermal stability. CETSA measures the temperature at which the target protein denatures and aggregates in the presence and absence of the ligand.[19][20][21][22][23]

  • Materials:

    • Intact cells expressing the target protein

    • This compound (or other test compounds)

    • PBS and protease inhibitors

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

    • PCR machine or heating block

    • Centrifuge

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to the target protein

  • Procedure:

    • Treat intact cells with this compound or a vehicle control for a specified time.

    • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) and then cool to room temperature.

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

FGFR Signaling Pathway and Inhibition by this compound

cluster_FGFR FGFR Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg FIIN2 This compound FIIN2->FGFR Inhibits GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

FGFR signaling and this compound's point of inhibition.

EGFR Off-Target Signaling Pathway

cluster_EGFR EGFR Off-Target Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Shc Shc EGFR->Shc PI3K_EGFR PI3K EGFR->PI3K_EGFR FIIN2_off This compound (Off-target) FIIN2_off->EGFR Inhibits GRB2_SOS GRB2/SOS Shc->GRB2_SOS RAS_EGFR RAS GRB2_SOS->RAS_EGFR RAF_EGFR RAF RAS_EGFR->RAF_EGFR MEK_EGFR MEK RAF_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR Downstream_EGFR Downstream Effects (e.g., Proliferation) ERK_EGFR->Downstream_EGFR AKT_EGFR AKT PI3K_EGFR->AKT_EGFR AKT_EGFR->Downstream_EGFR

This compound's off-target inhibition of the EGFR pathway.

By understanding the on-target and off-target profile of this compound and employing the appropriate experimental controls and validation assays, researchers can confidently investigate the role of FGFR signaling in their systems of interest. This technical support center provides a foundational resource to guide your experimental design and troubleshoot potential issues.

References

interpreting FIIN-2 data with confounding variables

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental data generated using the FGFR inhibitor, FIIN-2, particularly in the context of potential confounding variables.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a next-generation, irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] It covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain.[2] This irreversible binding allows it to effectively inhibit FGFR signaling and overcome resistance conferred by "gatekeeper" mutations that affect first-generation FGFR inhibitors.[3][4]

Q2: What are the known off-target effects of this compound?

A2: While this compound is a potent FGFR inhibitor, it has been shown to have moderate inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[3][5] Additionally, studies have identified adenosine monophosphate-activated protein kinase α1 (AMPKα1) as a novel off-target of this compound.[1] It may also have minor effects on other kinases such as Src and YES.[6] These off-target activities should be considered when interpreting experimental results.

Q3: How can I confirm that this compound is covalently binding to its target in my cellular experiments?

A3: A cellular wash-out experiment can be performed to confirm covalent inhibition. After treating cells with this compound for a specific duration, the compound is thoroughly washed out, and the cells are allowed to recover. If the inhibition of FGFR autophosphorylation persists after the washout, it indicates covalent binding.[3]

Q4: What are typical concentrations of this compound used in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and the specific FGFR dependency. In Ba/F3 cells engineered to be dependent on FGFR activity, this compound has been shown to inhibit proliferation with EC50 values in the single- to double-digit nanomolar range.[3] For cancer cell lines with FGFR alterations, effective concentrations may range from nanomolar to low micromolar. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Interpreting data from experiments with this compound can be complex due to its specific mechanism of action and potential off-target effects. This guide addresses common issues and provides strategies for interpreting your results.

Issue 1: Unexpected or Inconsistent Cellular Phenotypes

Your observed cellular phenotype (e.g., apoptosis, changes in morphology) is stronger or different than what you would expect from FGFR inhibition alone.

Potential Confounding Variables:

  • Off-target effects: this compound's inhibition of EGFR or activation of AMPKα1 could be contributing to the observed phenotype.[1][3]

  • Cellular context: The genetic background of your cell line, including the expression levels of other receptor tyrosine kinases (RTKs) and the status of downstream signaling pathways (e.g., PI3K/Akt, MAPK), can influence the response to this compound.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Assess Off-Target Effects A->B C Analyze Cellular Context A->C D Use Rescue Experiments A->D E Inhibit EGFR with a specific inhibitor (e.g., Gefitinib) alongside this compound B->E F Modulate AMPK activity (e.g., with Compound C) B->F G Profile expression of other RTKs C->G H Analyze baseline activity of downstream pathways (e.g., Western blot for p-Akt, p-ERK) C->H I Overexpress a constitutively active FGFR mutant D->I J Interpret Data E->J F->J G->J H->J I->J

Figure 1: Troubleshooting Unexpected Phenotypes.

Issue 2: Lack of Efficacy or Acquired Resistance to this compound

Your cells do not respond to this compound treatment, or they develop resistance over time.

Potential Confounding Variables:

  • FGFR Isoform Expression: Different FGFR splice variants (e.g., FGFR2b vs. FGFR2c) can have opposing effects on cell behavior (e.g., pro-apoptotic vs. pro-mitogenic).[7] Non-selective inhibition of both could lead to conflicting downstream signals.

  • Bypass Signaling Pathways: Upregulation of other signaling pathways can compensate for FGFR inhibition, leading to resistance. A common mechanism is the activation of the ERBB2/3 signaling axis.[8]

  • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.

Troubleshooting Workflow:

G A Lack of Efficacy or Resistance B Characterize FGFR Isoform Expression (e.g., qRT-PCR) A->B C Investigate Bypass Pathways A->C D Assess Drug Efflux A->D I Interpret Data B->I E Profile expression of ERBB family receptors C->E F Perform phosphoproteomics to identify activated kinases C->F G Measure intracellular drug concentration D->G H Consider combination therapies (e.g., with an ERBB inhibitor) E->H F->H G->I H->I

Figure 2: Investigating Lack of Efficacy or Resistance.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
FGFR13.1Z'-lyte
FGFR24.3Z'-lyte
FGFR327Z'-lyte
FGFR445Z'-lyte
FGFR1 V561M (mutant)89Z'-lyte
EGFR204Z'-lyte

Data compiled from Tan, L., et al. (2014). PNAS.[3]

Table 2: Cellular Potency of this compound in Ba/F3 Cells

Cell LineEC50 (nM)
FGFR1-dependent~1-93
FGFR2-dependent~1
FGFR3-dependent~1-93
FGFR4-dependent~1-93
FGFR2 V564M (mutant)58

Data compiled from Tan, L., et al. (2014). PNAS.[3]

Experimental Protocols

Protocol 1: Cellular Proliferation Assay Using Ba/F3 Cells

This protocol is used to determine the potency of this compound in inhibiting the proliferation of Ba/F3 cells engineered to be dependent on specific FGFR kinases.

Methodology:

  • Cell Culture: Culture Ba/F3 cells expressing the FGFR of interest in RPMI-1640 medium supplemented with 10% FBS and appropriate antibiotics. Parental Ba/F3 cells should be cultured in the presence of IL-3.

  • Cell Seeding: Plate the cells in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo®.

  • Data Analysis: Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of FGFR Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of FGFR and its downstream signaling effectors.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound at various concentrations for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FIIN2 This compound FIIN2->FGFR Inhibits

Figure 3: FGFR Signaling Pathway and Point of this compound Inhibition.

G cluster_0 Off-Target Effects of this compound FIIN2 This compound EGFR EGFR FIIN2->EGFR Moderately Inhibits AMPK AMPKα1 FIIN2->AMPK Activates EGFR_pathway EGFR Signaling EGFR->EGFR_pathway AMPK_pathway AMPK Signaling (e.g., Autophagy) AMPK->AMPK_pathway

Figure 4: Known Off-Target Signaling of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of FIIN-2 and AZD4547 in FGFR-Mutant Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, a host of small molecule inhibitors have been developed, each with distinct biochemical and cellular profiles. Among these, FIIN-2 and AZD4547 have emerged as significant tools for researchers. This guide provides a detailed, data-driven comparison of these two inhibitors, offering insights into their mechanisms of action, target specificities, and efficacy in FGFR-mutant cancer cells.

Mechanism of Action and Target Specificity

This compound is distinguished as an irreversible, pan-FGFR inhibitor, covalently binding to a cysteine residue within the ATP-binding pocket of the FGFR kinases.[1][2] This irreversible binding contributes to its potent and sustained inhibitory activity. In contrast, AZD4547 is a reversible, ATP-competitive inhibitor with high potency for FGFR1, 2, and 3, but significantly lower activity against FGFR4.[3][4]

One of the key differentiators of this compound is its ability to overcome acquired resistance to first-generation FGFR inhibitors like AZD4547.[2] This resistance is often mediated by the emergence of "gatekeeper" mutations in the FGFR kinase domain. This compound's covalent binding mechanism allows it to effectively inhibit these mutated forms of the receptor.[2]

While both inhibitors primarily target the FGFR family, this compound has been reported to exhibit some off-target activity against the Epidermal Growth Factor Receptor (EGFR).[2] AZD4547, on the other hand, is highly selective for FGFR1-3, with weaker effects on KDR (VEGFR2) and IGFR.[3][5]

Comparative Efficacy in FGFR-Mutant Cells

The true measure of an inhibitor's utility lies in its cellular activity. The following tables summarize the available quantitative data on the inhibitory potency of this compound and AZD4547 against various FGFR isoforms and in different FGFR-dependent cancer cell lines.

Inhibitor FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) EGFR IC50 (nM)
This compound 3.1[1][2]4.3[1][2]27[1][2]45[1][2]204[2]
AZD4547 0.2[3]2.5[3]1.8[3]165[3]>10,000

Table 1: Biochemical IC50 Values for this compound and AZD4547 against FGFR isoforms and EGFR.

Cell Line FGFR Alteration This compound EC50 (nM) AZD4547 EC50 (nM)
RT112 FGFR3-TACC3 FusionPotent Inhibition (similar to BGJ398)[2]~150
H2077 FGFR1 AmplificationGood Potency[2]-
H1581 FGFR1 AmplificationGood Potency[2]-
H2077 (FGFR1 V561M) FGFR1 Gatekeeper MutantGood Potency[2]>1000 (BGJ398)[2]
H1581 (FGFR1 V561M) FGFR1 Gatekeeper MutantGood Potency[2]>1000 (BGJ398)[2]

Table 2: Cellular EC50 Values of this compound and AZD4547 in FGFR-Altered Cancer Cell Lines. (Note: Data for AZD4547 in some cell lines is inferred from studies on the structurally similar inhibitor BGJ398).

Signaling Pathways and Experimental Workflows

The antitumor effects of both this compound and AZD4547 are mediated through the inhibition of downstream signaling cascades. The primary pathways affected are the Ras-MAPK and JAK-STAT pathways, which are crucial for cell proliferation, survival, and migration.[6]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation FIIN2 This compound FIIN2->pFGFR Irreversible Inhibition AZD4547 AZD4547 AZD4547->pFGFR Reversible Inhibition FRS2 FRS2 pFGFR->FRS2 STAT STAT pFGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription pSTAT p-STAT STAT->pSTAT pSTAT->Transcription

Caption: FGFR Signaling Pathway and Inhibition by this compound and AZD4547.

To comparatively assess the efficacy of these inhibitors, a standardized experimental workflow is essential.

Experimental_Workflow cluster_assays Parallel Assays start Start: FGFR-Mutant Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of This compound and AZD4547 seed->treat incubate Incubate for 72 hours treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability western Western Blot Analysis (p-FGFR, p-ERK, Total Proteins) incubate->western kinase In Vitro Kinase Assay (Optional: for IC50 determination) incubate->kinase analyze Data Analysis: - Calculate IC50/EC50 values - Quantify protein expression viability->analyze western->analyze kinase->analyze compare Compare Efficacy and Mechanism of Action analyze->compare

Caption: Experimental workflow for comparing this compound and AZD4547.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and AZD4547.

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed 3 x 10³ FGFR-mutant cells per well in a 96-well plate and incubate overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound or AZD4547. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine EC50 values using non-linear regression analysis.[7]

Western Blotting for Phospho-FGFR and Phospho-ERK
  • Cell Lysis: Treat cells with this compound or AZD4547 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin).[8][9][10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagent Preparation: Prepare 3X solutions of the test inhibitor (this compound or AZD4547), the FGFR kinase/Eu-anti-tag antibody mixture, and the Alexa Fluor™ 647-labeled tracer in the kinase buffer.[11][12]

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test inhibitor solution.

  • Kinase/Antibody Addition: Add 5 µL of the 3X FGFR kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.[11][12]

Conclusion

Both this compound and AZD4547 are potent inhibitors of the FGFR signaling pathway, but they possess distinct characteristics that make them suitable for different research applications. AZD4547's high selectivity for FGFR1-3 makes it an excellent tool for studying the roles of these specific isoforms. This compound, with its irreversible binding and ability to overcome resistance mutations, is invaluable for investigating mechanisms of drug resistance and for studies in models where such mutations are present. The choice between these two inhibitors will ultimately depend on the specific experimental context and the research questions being addressed.

References

A Comparative Guide to the Efficacy of FIIN-2 and BGJ398 in FGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a clear understanding of the comparative efficacy of available compounds is paramount. This guide provides an objective comparison of two prominent FGFR inhibitors: FIIN-2, a next-generation irreversible inhibitor, and BGJ398 (infigratinib), a selective, ATP-competitive inhibitor. This analysis is supported by experimental data on their biochemical and cellular activities, including their effectiveness against common resistance mutations.

Data Presentation: Quantitative Efficacy

The following tables summarize the in vitro efficacy of this compound and BGJ398 against wild-type FGFRs and various cell lines.

Table 1: Biochemical Inhibitory Activity (IC50)

TargetThis compound (nM)BGJ398 (nM)
FGFR13.09 - 3.1[1][2]~1
FGFR24.3[1][2]~1
FGFR327[1][2]~1
FGFR445 - 45.3[1][2]168[3]
VEGFR2-180[3]
EGFR204[2][4]-

Table 2: Cellular Antiproliferative Activity (EC50/IC50)

Cell LineThis compound (nM)BGJ398 (nM)Cancer TypeFGFR Alteration
Ba/F3-FGFR1Single-digit nM range[1]2.9 (µM)[3]Pro-BEngineered
Ba/F3-FGFR21[4]2.0 (µM)[3]Pro-BEngineered
Ba/F3-FGFR3Single-digit nM range[1]2.0 (µM)[3]Pro-BEngineered
Ba/F3-FGFR4Double-digit nM range[1]-Pro-BEngineered
RT112Potent Inhibition[4]5[3]BladderFGFR3-TACC3 Fusion[4]
RT4-30[3]BladderFGFR3 Overexpression
SW780-32[3]BladderFGFR3 Overexpression
JMSU1-15[3]BladderFGFR3 Overexpression
H1581Potent Inhibition[5]Potent Inhibition[5]LungFGFR1 Amplification[4]

Table 3: Efficacy Against Resistance Mutations

MutationThis compound (EC50, nM)BGJ398 (EC50, µM)
FGFR1 V561M<10-fold shift vs WT[4]>50-fold shift vs WT[4]
FGFR2 V564M58[4]>1.0[4]
FGFR2 V564FGood potency[4]-

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

Biochemical Kinase Assay (TR-FRET)

Biochemical assays to determine the IC50 values of this compound were performed using a broad-coverage, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase binding assay platform.[1] For BGJ398, the enzymatic kinase activity was assessed by measuring the phosphorylation of a synthetic substrate by the purified GST-fusion FGFR3-K650E kinase domain in the presence of radiolabeled ATP.[3]

Cell Proliferation and Viability Assays

The antiproliferative activity of the inhibitors was determined in various cell lines. For instance, NCI-H2077, NCI-H1581, H520, Kato III, AN3CA, RT112, A2780, 4T1, and SKOV-3 cells were seeded at a density of 1,500 cells per well in 96-well plates.[1] After 24 hours, the cells were treated with the inhibitors.[1] Cell survival was assessed after 96 hours of inhibitor addition using the Cell-Titer-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1] EC50 values were subsequently calculated using GraphPad Prism software.[1]

Western Blotting for Phosphoprotein Analysis

To assess the inhibition of FGFR signaling, cells were treated with the inhibitors for a specified period. Subsequently, cell lysates were prepared and subjected to Western blotting to analyze the phosphorylation status of key downstream signaling proteins such as FRS2 and MAPK.[3]

Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of the comparative efficacy.

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition Ligand FGF Ligand FGFR FGFR Ligand->FGFR Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization Binding FIIN2 This compound (Irreversible) FIIN2->Dimerization Inhibits BGJ398 BGJ398 (Reversible) BGJ398->Dimerization Inhibits FRS2 FRS2 Dimerization->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation mTOR->Proliferation

Caption: Inhibition of the FGFR signaling cascade by this compound and BGJ398.

Cell_Viability_Workflow Experimental Workflow for Cell Viability Assay Start Start Seed Seed cells in 96-well plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound or BGJ398 (various concentrations) Incubate1->Treat Incubate2 Incubate for 96h Treat->Incubate2 AddReagent Add Cell-Titer-Glo® Reagent Incubate2->AddReagent Measure Measure Luminescence AddReagent->Measure Analyze Calculate EC50 values Measure->Analyze End End Analyze->End

Caption: A typical workflow for assessing cell viability after inhibitor treatment.

Concluding Remarks

Both this compound and BGJ398 are potent inhibitors of the FGFR signaling pathway. This compound, as a pan-FGFR inhibitor, demonstrates broad activity across all FGFR subtypes.[1][2] A key advantage of this compound is its ability to overcome resistance conferred by gatekeeper mutations, such as FGFR1 V561M and FGFR2 V564M, which are known to reduce the efficacy of first-generation inhibitors like BGJ398.[4][6]

BGJ398 (infigratinib) is a selective inhibitor of FGFR1-3 and has shown promising clinical activity in patients with FGFR-driven malignancies, particularly those with FGFR2 fusions.[7][8][9] However, acquired resistance through mutations in the FGFR kinase domain can limit its long-term efficacy.[10][11]

The choice between these inhibitors will likely depend on the specific genetic context of the cancer being studied or treated. For tumors harboring known resistance mutations to first-generation inhibitors, a next-generation covalent inhibitor like this compound may offer a more effective therapeutic strategy. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety profiles of these compounds in various patient populations.

References

A Head-to-Head Comparison of FIIN-2 and Ponatinib for FGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Fibroblast Growth Factor Receptor (FGFR) inhibitor is a critical decision in advancing cancer research and therapy. This guide provides a detailed, data-driven comparison of two prominent FGFR inhibitors: FIIN-2, a next-generation covalent inhibitor, and ponatinib, a multi-targeted tyrosine kinase inhibitor.

This comparison guide delves into their mechanisms of action, selectivity profiles, potency against wild-type and clinically relevant mutant FGFRs, and the experimental methodologies used to generate this data.

Mechanism of Action and Selectivity

This compound is an irreversible, pan-FGFR inhibitor that covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain.[1][2] This covalent modification leads to sustained inhibition of FGFR signaling.[1] this compound was developed to overcome resistance to first-generation FGFR inhibitors, particularly those arising from gatekeeper mutations.[1][2] While highly potent against FGFRs, this compound also exhibits moderate activity against the Epidermal Growth Factor Receptor (EGFR).[1][3]

Ponatinib is a multi-targeted tyrosine kinase inhibitor that acts as a reversible, ATP-competitive inhibitor.[4] It was initially developed as a potent inhibitor of BCR-ABL, including the T315I gatekeeper mutant.[4] Its kinase selectivity profile revealed potent, pan-FGFR inhibitory activity.[4] Ponatinib's broader selectivity profile includes the inhibition of other kinases such as VEGFR, PDGFR, and SRC.[5]

Data Presentation: Potency and Efficacy

The following tables summarize the in vitro potency of this compound and ponatinib against wild-type FGFRs and clinically significant gatekeeper mutants. The data has been compiled from various studies to provide a comparative overview.

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)

TargetThis compound (nM)Ponatinib (nM)
FGFR13.1[1]2[4]
FGFR24.3[1]2[4]
FGFR327[1]18[4]
FGFR445[1]8[4]
FGFR1 V561M (Gatekeeper Mutant)89[1]-
FGFR2 V564M (Gatekeeper Mutant)--
EGFR204[1]-

Note: Data for ponatinib against specific FGFR gatekeeper mutations was not explicitly found in the provided search results. "-" indicates data not available from the searched sources.

Table 2: Cellular Proliferation Inhibitory Potency (EC50, nM) in Ba/F3 Cells

Cell LineThis compound (nM)Ponatinib (nM)
Ba/F3-FGFR11-93[1]24[4]
Ba/F3-FGFR21[1]8[4]
Ba/F3-FGFR31-93[1]8[4]
Ba/F3-FGFR41-93[1]34[4]
Ba/F3-FGFR2 V564M (Gatekeeper Mutant)58[1]-

Note: The range for this compound in Ba/F3-FGFR1, 3, and 4 cells is presented as reported in the source.[1] "-" indicates data not available from the searched sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate this compound and ponatinib.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Purified recombinant FGFR kinase domains (FGFR1, FGFR2, FGFR3, FGFR4).

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6]

    • ATP.

    • Substrate peptide (e.g., Poly(E,Y)4:1).

    • Test compounds (this compound, ponatinib) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).[6][7][8]

    • 384-well plates.

  • Procedure:

    • Add diluted test compounds to the wells of a 384-well plate.

    • Add the purified FGFR kinase and substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (Ba/F3 Cells)

This assay assesses the effect of a compound on the proliferation and viability of cells that are dependent on FGFR signaling for survival.

  • Reagents and Materials:

    • Ba/F3 cells engineered to express a specific FGFR construct (e.g., TEL-FGFR fusion protein).[4]

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds (this compound, ponatinib) dissolved in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT).[9][10]

    • 96-well cell culture plates.

  • Procedure:

    • Seed the engineered Ba/F3 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[10]

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[4]

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the reagent.

    • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

    • Calculate the percentage of cell viability relative to a DMSO control and determine the EC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

FGFR Signaling Pathway

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 P PLCG PLCγ FGFR:f2->PLCG P STAT STAT FGFR:f2->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation

Caption: Canonical FGFR signaling pathways activated upon ligand binding.

Experimental Workflow: Cell Viability Assay

Cell Viability Assay Workflow start Start seed_cells Seed FGFR-dependent Ba/F3 cells in 96-well plate start->seed_cells add_inhibitor Add serial dilutions of This compound or Ponatinib seed_cells->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate EC50 values measure->analyze end End analyze->end

Caption: A generalized workflow for determining inhibitor potency on cell viability.

Logical Relationship: Inhibitor Mechanism of Action

Inhibitor Mechanism of Action cluster_fiin2 This compound cluster_ponatinib Ponatinib fiin2_node This compound (Irreversible) covalent_bond Forms covalent bond with cysteine in P-loop fiin2_node->covalent_bond sustained_inhibition Sustained FGFR Inhibition covalent_bond->sustained_inhibition overcomes_resistance Effective against gatekeeper mutations sustained_inhibition->overcomes_resistance ponatinib_node Ponatinib (Reversible) atp_competition Competes with ATP for binding to kinase domain ponatinib_node->atp_competition reversible_inhibition Reversible FGFR Inhibition atp_competition->reversible_inhibition multi_targeted Inhibits multiple kinases (FGFR, BCR-ABL, VEGFR, etc.) reversible_inhibition->multi_targeted

Caption: A comparison of the mechanisms of action for this compound and ponatinib.

References

FIIN-2 Demonstrates Superior Efficacy in BGJ398-Resistant FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the next-generation irreversible FGFR inhibitor, FIIN-2, showcases its potent activity in overcoming acquired resistance to the first-generation inhibitor, BGJ398 (infigratinib), a common challenge in the clinical treatment of FGFR-altered cancers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways.

Acquired resistance to selective ATP-competitive FGFR inhibitors like BGJ398 is a significant clinical hurdle, frequently driven by the emergence of gatekeeper mutations within the FGFR kinase domain.[1] this compound, a covalent irreversible inhibitor, has been specifically designed to address this challenge by forming a stable bond with a cysteine residue within the FGFR kinase, thereby maintaining inhibitory activity against these resistant mutants.[1] Preclinical evidence robustly supports the efficacy of this compound in cell lines harboring these resistance mutations, offering a promising therapeutic strategy for patients who have relapsed on first-generation FGFR inhibitors.

Comparative Efficacy of this compound and BGJ398

This compound consistently demonstrates potent anti-proliferative activity in cell lines engineered to express BGJ398-resistant FGFR gatekeeper mutations. In contrast, BGJ398 loses its efficacy in these same cell lines, as evidenced by a dramatic increase in EC50 values. The following tables summarize the comparative efficacy of this compound and BGJ398 in various cancer cell lines.

Table 1: Anti-proliferative Activity (EC50, nM) of FGFR Inhibitors in Ba/F3 Cells

Cell LineFGFR StatusThis compoundFIIN-3BGJ398FIIN-1
Ba/F3FGFR2 WT~1-PotentPotent
Ba/F3FGFR2 V564M5864>1000>1000
Ba/F3FGFR2 V564FPotentPotent--
Ba/F3FGFR2 E565K-Potent--
Ba/F3FGFR2 M538I--Potent-
Ba/F3FGFR2 K659N--Potent-

Data sourced from preclinical studies.[1] Note: "-" indicates data not available in the reviewed sources.

Table 2: Anti-proliferative Activity (EC50, nM) in FGFR1-Amplified Lung Cancer Cell Lines

Cell LineFGFR1 StatusThis compoundFIIN-3BGJ398
H2077WTPotentPotentPotent
H2077V561M<10-fold increase vs WT<10-fold increase vs WT>50-fold increase vs WT
H1581WTPotentPotentPotent
H1581V561M<10-fold increase vs WT<10-fold increase vs WT>50-fold increase vs WT

Data sourced from preclinical studies.[1]

Alternative FGFR Inhibitors in BGJ398-Resistant Models

Other next-generation FGFR inhibitors have also been evaluated for their ability to overcome BGJ398 resistance. LY2874455, a pan-FGFR inhibitor, has demonstrated significant potency against various resistance mutations and was found to be more effective than this compound in some contexts.[2] This highlights the importance of considering the specific resistance mutation when selecting a subsequent therapy.

Signaling Pathways and Mechanism of Action

FGFR signaling, upon activation by FGF ligands, triggers downstream pathways crucial for cell proliferation, survival, and differentiation, primarily the RAS-MAPK and PI3K-AKT pathways.[1] BGJ398 is a reversible inhibitor that competes with ATP for the binding pocket of the FGFR kinase. Resistance arises when mutations, such as the gatekeeper V561M or V564F/M mutations, sterically hinder the binding of BGJ398.[2] this compound, being a covalent inhibitor, forms an irreversible bond, thus bypassing the steric hindrance caused by these mutations and maintaining pathway inhibition.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription This compound This compound (Irreversible) This compound->FGFR Gatekeeper_Mutation Gatekeeper Mutation (e.g., V561M, V564F/M) BGJ398 BGJ398 Gatekeeper_Mutation->BGJ398 Blocks Binding BGJ398->FGFR

Caption: FGFR signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

MTT_Assay_Workflow Add_Inhibitor Add serial dilutions of FGFR inhibitor Incubate Incubate for 72-96 hours Add_Inhibitor->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_EC50 Calculate EC50 values Read_Absorbance->Calculate_EC50

Caption: Workflow for a typical MTT cell proliferation assay.

Protocol Steps:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the FGFR inhibitor (e.g., this compound, BGJ398) and incubated for 72 to 96 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: EC50 values are calculated by plotting the absorbance against the drug concentration and fitting the data to a dose-response curve.

Western Blotting for FGFR Pathway Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the FGFR signaling cascade, providing a direct measure of inhibitor activity.

Protocol Steps:

  • Cell Lysis: Cells treated with FGFR inhibitors are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT, followed by incubation with secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.

Conclusion

The preclinical data strongly indicates that this compound is a highly effective inhibitor of BGJ398-resistant FGFR-driven cancers, particularly those with acquired gatekeeper mutations. Its irreversible covalent mechanism of action provides a clear advantage over first-generation reversible inhibitors in this setting. Further clinical investigation of this compound and other next-generation FGFR inhibitors is warranted to improve outcomes for patients with advanced FGFR-altered malignancies.

References

A Comparative Analysis of Irreversible FGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in research and development.

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling, often due to genetic alterations, is a known driver in various cancers. Irreversible FGFR inhibitors, which form a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor, offer a promising therapeutic strategy due to their potential for sustained target inhibition and ability to overcome certain resistance mechanisms. This guide delves into a comparative analysis of several key irreversible FGFR inhibitors, presenting their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.

Mechanism of Irreversible Inhibition

Irreversible FGFR inhibitors typically contain a reactive electrophilic group (a "warhead"), such as an acrylamide moiety, that forms a covalent bond with a specific cysteine residue within the kinase domain of the FGFR protein. This covalent modification permanently inactivates the receptor, leading to a durable blockade of downstream signaling pathways.

Below is a diagram illustrating the general mechanism of irreversible FGFR inhibition.

Mechanism of Irreversible FGFR Inhibition cluster_0 FGFR Kinase Domain ATP_Pocket ATP Binding Pocket Cysteine Cysteine Residue ATP_Pocket->Cysteine Inactive_FGFR Inactive FGFR (Covalently Bound) Cysteine->Inactive_FGFR Inhibitor Irreversible FGFR Inhibitor Inhibitor->ATP_Pocket 1. Reversible Binding Inhibitor->Cysteine 2. Covalent Bond Formation

Caption: General mechanism of irreversible FGFR inhibition.

Comparative Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor. The following table summarizes the reported IC50 values of several irreversible FGFR inhibitors against the four FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
Futibatinib (TAS-120) 1.81.41.63.7[1]
PRN1371 0.61.34.119.3[2]
FIIN-2 3.14.32745[3][4]
FIIN-3 13213135[3]
FIIN-1 9.26.211.9189[5]
Fisogatinib (BLU-554) >10,000>10,000>10,0009[6]
Roblitinib (FGF401) >10,000>10,000>10,0001.9[7][8]

Comparative Cellular Activity

The half-maximal effective concentration (EC50) measures the concentration of a drug that gives half of its maximal response in a cellular context. The table below presents the EC50 values of this compound and FIIN-3 in Ba/F3 cells engineered to be dependent on different FGFR isoforms.

InhibitorBa/F3-FGFR1 EC50 (nM)Ba/F3-FGFR2 EC50 (nM)Ba/F3-FGFR3 EC50 (nM)Ba/F3-FGFR4 EC50 (nM)Ba/F3-FGFR2 V564M EC50 (nM)Reference(s)
This compound 2-9311-931-9358[3][4]
FIIN-3 2-9311-931-9364[3]

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro potency of inhibitors against purified FGFR kinases.

1. LanthaScreen™ Eu Kinase Binding Assay: [9]

  • Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in Fluorescence Resonance Energy Transfer (FRET).

  • Workflow:

    • Prepare a dilution series of the test inhibitor.

    • In a microplate, add the inhibitor, a mixture of the FGFR kinase and a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.

    • Incubate at room temperature for 1 hour.

    • Read the FRET signal on a suitable plate reader. A decrease in FRET indicates inhibitor binding.

LanthaScreen Kinase Binding Assay Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilution Series Start->Prep_Inhibitor Add_Reagents Add Inhibitor, Kinase/Ab Mix, and Tracer to Microplate Prep_Inhibitor->Add_Reagents Incubate Incubate at RT for 1 hour Add_Reagents->Incubate Read_FRET Read FRET Signal Incubate->Read_FRET Analyze Analyze Data (IC50) Read_FRET->Analyze End End Analyze->End

Caption: Workflow for the LanthaScreen Kinase Binding Assay.

2. ADP-Glo™ Kinase Assay: [8][10][11]

  • Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light.

  • Workflow:

    • Set up the kinase reaction by adding the inhibitor, FGFR enzyme, substrate (e.g., a generic tyrosine kinase substrate), and ATP to a microplate.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence. A decrease in signal indicates kinase inhibition.

Cell-Based Assays

Objective: To evaluate the inhibitory activity of compounds on FGFR signaling and cell proliferation in a cellular context.

1. Cell Viability Assay (e.g., CellTiter-Glo®): [12]

  • Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Workflow:

    • Seed cancer cell lines with known FGFR alterations into 96-well plates.

    • After 24 hours, treat the cells with a dilution series of the inhibitor.

    • Incubate for a specified period (e.g., 96 hours).

    • Add CellTiter-Glo® reagent to the wells.

    • Measure luminescence to determine the number of viable cells.

2. Western Blotting for Phospho-FGFR and Downstream Signaling:

  • Principle: This technique is used to detect the phosphorylation status of FGFR and key downstream signaling proteins (e.g., ERK, AKT) as a measure of pathway inhibition.

  • Workflow:

    • Treat FGFR-dependent cells with the inhibitor for a specific time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT.

    • Use secondary antibodies conjugated to a detection system (e.g., HRP) to visualize the protein bands.

FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR pFGFR p-FGFR FGFR->pFGFR Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway pFGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway pFGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway pFGFR->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation Inhibitor Irreversible FGFR Inhibitor Inhibitor->pFGFR Inhibition

Caption: Simplified FGFR signaling pathway and point of inhibition.

In Vivo Tumor Xenograft Models

Objective: To assess the anti-tumor efficacy of FGFR inhibitors in a living organism.

  • Principle: Human cancer cells with specific FGFR alterations are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth is then monitored.

  • Workflow:

    • Subcutaneously inject human cancer cells (e.g., NCI-H1581, DMS114 for FGFR1 amplification) into nude mice.[2]

    • Once tumors reach a certain volume, randomize the mice into treatment and control groups.

    • Administer the inhibitor (e.g., orally) at various doses and schedules.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-FGFR).

Conclusion

The landscape of irreversible FGFR inhibitors is rapidly evolving, with several promising candidates demonstrating potent and selective activity in preclinical models. Futibatinib and PRN1371 show broad activity against FGFR1-4, while fisogatinib and roblitinib are highly selective for FGFR4. The FIIN series of compounds, particularly this compound and FIIN-3, have shown efficacy against gatekeeper mutations that confer resistance to first-generation inhibitors.

The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific FGFR alteration being targeted and the desired selectivity profile. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of these and future irreversible FGFR inhibitors. As our understanding of FGFR-driven cancers deepens, these targeted therapies hold the potential to significantly improve patient outcomes.

References

Unveiling the Selectivity of FIIN-2: A Kinase Panel Screening Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an objective comparison of FIIN-2, a potent covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), against other relevant kinase inhibitors, supported by experimental data and detailed protocols.

This compound is recognized as an irreversible, pan-FGFR inhibitor, demonstrating significant potency against all four members of the FGFR family (FGFR1-4)[1][2]. Its mechanism involves forming a covalent bond with a conserved cysteine residue within the P-loop of the FGFR kinase domain[3]. This irreversible binding mode contributes to its high potency and durable target engagement. However, a comprehensive evaluation of its kinase selectivity is crucial to anticipate potential off-target effects and to understand its broader biological activity. This guide delves into the specificity of this compound through the lens of kinase panel screening data and compares its profile with other notable FGFR inhibitors.

Comparative Kinase Inhibition Profile

Kinase panel screening is an essential tool for assessing the specificity of small molecule inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other FGFR inhibitors against a selection of kinases. This data highlights the on-target potency and off-target activities of these compounds.

Kinase TargetThis compound (IC50, nM)FIIN-3 (IC50, nM)TAS-120 (IC50, nM)PRN1371 (IC50, nM)
FGFR1 3.1[4][5]131.92.5
FGFR2 4.3[4][5]212.61.8
FGFR3 27[4][5]315.34.8
FGFR4 45[4][5]3517.118.2
EGFR 204[4][5]43>10000>10000
SRC 330[2]Not Reported1673[2]>10000[2]
YES 365[2]Not Reported1626[2]>10000[2]
AMPKα1 Novel Target, Covalent BindingNot ReportedNot ReportedNot Reported

Data compiled from multiple sources. Variations in experimental conditions may account for differences in reported values.

As the data indicates, this compound is a potent inhibitor of all FGFR isoforms. Notably, it also exhibits moderate activity against EGFR and members of the Src family kinases (SRC, YES)[6][7]. A significant finding from recent chemoproteomic studies is the identification of AMP-activated protein kinase α1 (AMPKα1) as a novel covalent target of this compound[3][6]. This unexpected off-target activity highlights the importance of broad kinase panel screening in uncovering the full spectrum of a drug's interactions. In comparison, while FIIN-3 also inhibits FGFRs, it shows more potent inhibition of EGFR than this compound[4]. TAS-120 and PRN1371 appear to be more selective for FGFRs over SRC and YES[2].

Experimental Protocols

To ensure the reproducibility and accuracy of kinase inhibitor profiling, standardized experimental protocols are essential. Below is a detailed methodology for a typical in vitro kinase panel screening assay.

Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol is a generalized procedure based on common radiometric kinase assay principles, such as the HotSpot™ or ³³PanQinase™ assays[5].

1. Reagents and Materials:

  • Kinase of interest (recombinant, purified)

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO vehicle)

  • 96-well or 384-well microtiter plates

  • Phosphocellulose filter mats or scintillation plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid (if using filter mats)

  • Microplate scintillation counter or phosphorimager

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. A typical concentration range for IC50 determination would span from low nanomolar to high micromolar.

  • Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the kinase enzyme at their optimal concentrations.

  • Assay Plate Setup:

    • Add a small volume of the diluted test inhibitor, positive control, or DMSO vehicle to the appropriate wells of the microtiter plate.

    • Initiate the kinase reaction by adding the kinase reaction master mix to each well.

  • ATP Addition: To start the phosphorylation reaction, add a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure physiological relevance[8].

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

    • Alternatively, if using scintillation plates, the substrate is captured directly in the well.

  • Washing: Wash the filter mats multiple times with a wash buffer to remove any unbound [γ-³³P]ATP.

  • Detection:

    • For filter mats, dry the mat and add it to a vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

    • For scintillation plates, the radioactivity is measured directly in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Impact of this compound

To better understand the experimental process and the biological context of this compound's activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Dilution (this compound) Assay_Plate Assay Plate Setup Compound_Dilution->Assay_Plate Kinase_Mix Kinase Reaction Mix (Enzyme, Substrate, Buffer) Kinase_Mix->Assay_Plate ATP_Addition [γ-³³P]ATP Addition (Reaction Start) Assay_Plate->ATP_Addition Incubation Incubation ATP_Addition->Incubation Termination_Capture Termination & Substrate Capture Incubation->Termination_Capture Washing Washing Termination_Capture->Washing Radioactivity_Measurement Radioactivity Measurement Washing->Radioactivity_Measurement Data_Analysis Data Analysis (IC50 Calculation) Radioactivity_Measurement->Data_Analysis

Caption: Experimental workflow for radiometric kinase panel screening.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG FIIN2 This compound FIIN2->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Transcription Gene Transcription (Proliferation, Survival) RAF_MEK_ERK->Transcription AKT AKT PI3K->AKT PI3K_AKT PI3K-AKT Pathway AKT->PI3K_AKT PI3K_AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

FIIN2_Target_Comparison FIIN2 This compound FGFRs FGFR1-4 (Primary Targets) FIIN2->FGFRs High Potency EGFR EGFR (Off-Target) FIIN2->EGFR Moderate Potency SRC_Family SRC Family (Off-Target) FIIN2->SRC_Family Moderate Potency AMPK AMPKα1 (Novel Off-Target) FIIN2->AMPK Covalent Binding

Caption: Target profile of this compound, illustrating both primary and off-targets.

References

Safety Operating Guide

Proper Disposal of FIIN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of FIIN-2, a potent and irreversible FGFR inhibitor.

Key Safety and Handling Information

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against various Fibroblast Growth Factor Receptors (FGFRs).

TargetIC50 (nM)EC50 (nM)
FGFR13.11 - 93
FGFR24.31 - 93 (WT), 58 (gatekeeper mutant)
FGFR3271 - 93
FGFR4451 - 93
EGFR204-

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process to ensure safety and regulatory compliance.

FIIN2_Disposal_Workflow cluster_prep Preparation Phase cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult this compound Safety Data Sheet (SDS) ppe->sds container Select a Designated Hazardous Waste Container sds->container transfer Carefully Transfer Waste into the Container container->transfer labeling Label Container with 'Hazardous Waste', Chemical Name, and Hazard Pictograms transfer->labeling storage Store in a Designated Waste Accumulation Area labeling->storage pickup Arrange for Pickup by a Licensed Waste Disposal Company storage->pickup end End: Disposal Complete pickup->end

This compound Disposal Workflow
Experimental Protocols Referenced

The disposal procedure outlined above is a general workflow derived from standard laboratory safety protocols for hazardous chemical waste. No specific experimental protocols for the disposal of this compound were found in the provided search results. The following steps are based on these best practices:

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes pure, unused this compound, solutions containing this compound, and any contaminated materials such as pipette tips, gloves, and empty vials.

    • Segregate this compound waste from other laboratory waste to prevent accidental mixing and potential chemical reactions.

  • Container Selection :

    • Choose a chemically resistant and sealable container clearly marked for hazardous waste. The container must be compatible with the chemical properties of this compound and any solvents used.

    • Ensure the container is in good condition, with no leaks or cracks.

  • Waste Collection :

    • Carefully transfer the this compound waste into the designated hazardous waste container. Avoid splashing or creating aerosols.

    • For solid waste, such as contaminated labware, place it directly into the container.

    • For liquid waste, use a funnel to prevent spills. Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity.

  • Labeling :

    • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

    • Affix the appropriate hazard pictograms as indicated in the Safety Data Sheet.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible chemicals.

  • Disposal :

    • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

    • Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Operational Guide for Handling FIIN-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of FIIN-2 in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.

Chemical and Safety Data

A summary of the key quantitative data for this compound is provided in the table below for quick reference.

PropertyValueReference
CAS Number 1633044-56-0[1]
Molecular Formula C₃₅H₃₈N₈O₄[1]
Molecular Weight 634.7 g/mol [1]
Appearance A crystalline solid[1]
Purity ≥98%[1]
Solubility DMSO: 10 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

Standard Handling Procedures:
  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Eye Protection: Safety glasses with side shields or goggles are required to prevent eye contact.

Operations with a Risk of Spillage or Aerosolization:

In addition to the standard PPE, the following should be used when there is a potential for spills or the generation of aerosols:

  • Double Gloves: Wear two pairs of chemical-resistant gloves.

  • Disposable Gown: A disposable gown that is shown to be resistant to chemical permeation should be worn over the lab coat.

  • Face Shield: A full-face shield is necessary to protect the face and eyes from splashes.

  • Respiratory Protection: In situations where aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.

Operational Plans and Step-by-Step Guidance

Adherence to proper operational procedures is critical for both experimental success and laboratory safety.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (gloves, lab coat, eye protection) when handling the package.

  • Store the compound in a tightly sealed container at -20°C in a designated and clearly labeled area.[1]

Preparation of Stock Solutions:
  • All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Use a calibrated analytical balance to weigh the required amount of this compound.

  • Slowly add the desired solvent (e.g., DMSO) to the solid to avoid splashing.[1]

  • Ensure the solution is fully dissolved before use in experiments.

Spill Management Workflow:

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area. The following workflow outlines the essential steps.

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal alert Alert others in the area evacuate Evacuate the immediate spill area alert->evacuate ppe Don appropriate PPE (double gloves, gown, eye protection, respirator if needed) evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Apply appropriate neutralizer if available contain->neutralize cleanup Carefully collect all contaminated materials neutralize->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate waste Place all contaminated waste in a sealed, labeled hazardous waste container decontaminate->waste dispose Dispose of waste according to institutional and local regulations waste->dispose

Caption: Workflow for managing a chemical spill of this compound.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials from spills, must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with other laboratory waste streams.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed containers suitable for hazardous chemical waste.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FIIN-2
Reactant of Route 2
Reactant of Route 2
FIIN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.